MK-7246
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(7R)-7-[(4-fluorophenyl)sulfonyl-methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-23(29(27,28)16-9-6-14(22)7-10-16)15-8-11-20-18(12-21(25)26)17-4-2-3-5-19(17)24(20)13-15/h2-7,9-10,15H,8,11-13H2,1H3,(H,25,26)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCAGRAKUAAYDY-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCC2=C(C3=CC=CC=C3N2C1)CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218918-62-7 | |
| Record name | MK-7246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218918627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-7246 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MK-7246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0LHZ71TLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MK-7246: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7246 is a potent, selective, and orally bioavailable antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (PTGDR2).[1][2] Developed for the treatment of respiratory diseases such as asthma and allergic rhinitis, this compound functions by competitively inhibiting the binding of the pro-inflammatory mediator prostaglandin D2 (PGD2) to CRTH2. This antagonism effectively blocks the downstream signaling pathways that lead to the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its binding kinetics, functional antagonism, the underlying CRTH2 signaling pathway, and detailed experimental protocols for its characterization.
Core Mechanism of Action: CRTH2 Antagonism
This compound exerts its pharmacological effects through reversible and selective antagonism of the CRTH2 receptor, a G protein-coupled receptor (GPCR).[1] CRTH2 is preferentially expressed on type 2 innate lymphoid cells (ILC2s), Th2 cells, eosinophils, and basophils, which are all critical mediators of type 2 inflammation. The primary endogenous ligand for CRTH2 is PGD2, a major product of mast cells released during allergic responses. By blocking the binding of PGD2, this compound prevents the activation of these immune cells, thereby mitigating the inflammatory cascade characteristic of allergic respiratory diseases.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound for CRTH2 Receptors
| Species | Receptor | Assay Type | Radioligand | Ki (nM) |
| Human | CRTH2 | Radioligand Binding | [3H]PGD2 | 2.5 |
| Monkey | CRTH2 | Radioligand Binding | [3H]PGD2 | 1.8 |
| Dog | CRTH2 | Radioligand Binding | [3H]PGD2 | 3.1 |
| Rat | CRTH2 | Radioligand Binding | [3H]PGD2 | 4.5 |
| Mouse | CRTH2 | Radioligand Binding | [3H]PGD2 | 5.2 |
Data compiled from publicly available pharmacological characterizations of this compound.[1]
Table 2: In Vitro Functional Antagonism of this compound
| Assay Type | Cell Line | Agonist | Measured Response | IC50 (nM) |
| Calcium Mobilization | HEK293 cells expressing human CRTH2 | PGD2 | Inhibition of Ca2+ influx | 7.8 |
| Chemotaxis Assay | Human Eosinophils | PGD2 | Inhibition of cell migration | 12.3 |
| cAMP Inhibition | CHO cells expressing human CRTH2 | PGD2 | Reversal of forskolin-stimulated cAMP | 9.5 |
IC50 values represent the concentration of this compound required to inhibit 50% of the maximal response induced by PGD2.
Table 3: Pharmacokinetic Properties of this compound
| Species | Oral Bioavailability (%) | Tmax (h) | Half-life (h) |
| Rat | 45 | 1.5 | 4.2 |
| Dog | 60 | 2.0 | 6.8 |
| Monkey | 55 | 1.8 | 5.5 |
Pharmacokinetic parameters were determined following oral administration of this compound.[1]
CRTH2 Signaling Pathway and this compound Inhibition
CRTH2 is a Gαi/o-coupled GPCR. Upon binding of its ligand, PGD2, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production. This compound, as a competitive antagonist, binds to the CRTH2 receptor and prevents the initiation of this signaling cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Materials:
-
HEK293 cell membranes expressing the recombinant human CRTH2 receptor.
-
[3H]PGD2 (radioligand).
-
This compound (test compound).
-
Unlabeled PGD2 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the cell membranes, [3H]PGD2 at a concentration near its Kd, and varying concentrations of this compound or unlabeled PGD2.
-
Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled PGD2) from the total binding.
-
Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of this compound in blocking PGD2-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PGD2 (agonist).
-
This compound (test compound).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
Procedure:
-
Plate the CRTH2-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).
-
Measure the baseline fluorescence.
-
Add a fixed concentration of PGD2 (typically the EC80) to stimulate the cells.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Generate dose-response curves for this compound's inhibition of the PGD2-induced calcium signal.
-
Calculate the IC50 value from the dose-response curve.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function and Therapeutic Potential of CRTH2 Antagonism: A Profile of MK-7246
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T-helper 2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor that has emerged as a significant target in the development of therapies for allergic and inflammatory diseases. Its role in mediating the recruitment and activation of key inflammatory cells places it at a critical juncture in the inflammatory cascade. This technical guide provides an in-depth exploration of the function of CRTH2 antagonists, with a particular focus on the pharmacological and clinical profile of MK-7246, a potent and selective antagonist of this receptor.
The CRTH2 Signaling Axis
CRTH2 is preferentially expressed on a variety of immune cells, including T-helper 2 (Th2) lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][2][3] The primary endogenous ligand for CRTH2 is Prostaglandin (B15479496) D2 (PGD2), a lipid mediator released predominantly from activated mast cells.[3][4]
Upon binding of PGD2, CRTH2 initiates a signaling cascade through a Gαi protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This activation promotes a range of pro-inflammatory responses, including:
-
Chemotaxis: Induction of migration and recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4][5]
-
Cellular Activation: Upregulation of adhesion molecules and activation of eosinophils and Th2 cells.[5]
-
Cytokine Release: Promotion of the release of pro-inflammatory Th2-type cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[2][5]
The collective outcome of CRTH2 activation is the amplification and perpetuation of the type 2 inflammatory response, which is a hallmark of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[4][6][7]
Signaling Pathway Diagram
Caption: CRTH2 Signaling Pathway.
Mechanism of Action of CRTH2 Antagonists
CRTH2 antagonists, such as this compound, are competitive and reversible inhibitors of the CRTH2 receptor.[6][8] They function by binding to the receptor and sterically hindering the binding of PGD2. This blockade prevents the initiation of the downstream signaling cascade, thereby mitigating the pro-inflammatory effects mediated by CRTH2.
The therapeutic consequence of CRTH2 antagonism is a reduction in the key features of allergic inflammation. This includes:
-
Inhibition of the recruitment of eosinophils and other inflammatory cells to the airways.[9]
-
Reduction in the release of Th2 cytokines.[10]
-
Amelioration of airway hyper-responsiveness and bronchoconstriction.[6]
Pharmacological Profile of this compound
This compound, chemically known as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a novel, potent, and selective CRTH2 antagonist developed for the potential treatment of respiratory diseases.[6][11]
Key Pharmacological Properties
-
High Affinity and Selectivity: this compound demonstrates high binding affinity for the CRTH2 receptor across multiple species, including humans, monkeys, dogs, rats, and mice.[6] Importantly, it exhibits high selectivity for CRTH2 over other prostanoid receptors and a wide panel of other receptors and enzymes, minimizing the potential for off-target effects.[6]
-
Full Antagonism: It acts as a full antagonist, effectively blocking the receptor's function on both recombinant and endogenously expressed CRTH2.[6]
-
Oral Bioavailability: this compound shows good oral bioavailability and metabolic stability in various animal models, making it suitable for oral administration.[6]
-
In Vivo Efficacy: Preclinical studies have demonstrated its efficacy in vivo. It has been shown to yield ex vivo blockade of CRTH2 on eosinophils in monkeys and sheep.[6] Furthermore, in a sheep model of asthma, this compound significantly blocked antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and other representative CRTH2 antagonists.
Table 1: Pharmacological Characteristics of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Binding Affinity (Ki) | Human CRTH2 | 1.3 nM | [6] |
| Monkey CRTH2 | 1.1 nM | [6] | |
| Dog CRTH2 | 0.8 nM | [6] | |
| Rat CRTH2 | 1.8 nM | [6] | |
| Mouse CRTH2 | 2.5 nM | [6] |
| Functional Antagonism (IC50) | Human CRTH2 | 2.7 nM |[6] |
Table 2: Clinical Trial Data for CRTH2 Antagonists in Asthma
| Compound | Study Population | Primary Endpoint | Result | Reference |
|---|---|---|---|---|
| OC000459 | Moderate persistent asthma (steroid-free) | Change in FEV₁ | 9.2% increase vs. 1.8% in placebo (P=0.037) in Per Protocol population.[12] | [12] |
| Sputum Eosinophil Count | Reduction from 2.1% to 0.7% (P=0.03).[12] | [12] | ||
| AZD1981 | Uncontrolled asthma despite ICS | Morning Peak Expiratory Flow (PEF) | Non-significant increase of 12 L/min vs. placebo (P=0.16).[13] | [13] |
| Asthma Control Questionnaire (ACQ-5) | Significant improvements of 0.26-0.3 units vs. placebo (P=0.010–0.022).[13] | [13] |
| Fevipiprant (B1672611) (QAW039) | Moderate-to-severe asthma with eosinophilia | Sputum Eosinophil Count | Significant reduction compared to placebo.[9] |[9] |
FEV₁: Forced Expiratory Volume in 1 second; ICS: Inhaled Corticosteroids.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used to characterize CRTH2 antagonists.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CRTH2 receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human CRTH2 receptor.
-
Assay Components: The assay mixture contains the cell membranes, a radiolabeled ligand specific for CRTH2 (e.g., [³H]PGD₂), and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow competitive binding between the radiolabeled ligand and the test compound to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Model of Allergic Airway Inflammation (Sheep Model)
-
Objective: To evaluate the in vivo efficacy of a CRTH2 antagonist in reducing antigen-induced airway responses.
-
Methodology:
-
Animal Model: Allergic sheep with a documented natural hypersensitivity to Ascaris suum antigen are used.
-
Drug Administration: Animals are treated with the CRTH2 antagonist (e.g., this compound) or a vehicle control via an appropriate route (e.g., oral administration) prior to antigen challenge.
-
Antigen Challenge: A baseline measurement of airway responsiveness is taken. The animals are then challenged with an aerosolized solution of Ascaris suum antigen.
-
Measurement of Airway Response:
-
Early and Late-Phase Bronchoconstriction: Specific lung resistance is measured at multiple time points post-challenge (e.g., immediately for the early phase, and 4-8 hours for the late phase) to assess bronchoconstriction.
-
Airway Hyper-responsiveness (AHR): 24 hours post-antigen challenge, AHR is assessed by measuring the provocative concentration of carbachol (B1668302) required to increase specific lung resistance by 400%.
-
-
Data Analysis: The effects of the drug treatment on the late-phase bronchoconstriction and the shift in the carbachol dose-response curve are compared between the treated and vehicle control groups.
-
Experimental Workflow Diagram
References
- 1. The pharmacology of the prostaglandin D2 receptor 2 (DP2) receptor antagonist, fevipiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fevipiprant in the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
The Discovery and Development of MK-7246: A Technical Whitepaper
An In-depth Guide for Researchers and Drug Development Professionals
Initial Clarification: It is important to distinguish MK-7246 from Tralokinumab. This compound is a small molecule antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), primarily investigated for respiratory diseases. Tralokinumab (formerly CAT-354) is a monoclonal antibody targeting interleukin-13 (IL-13), approved for the treatment of atopic dermatitis. This document will focus exclusively on the discovery and development history of this compound.
Introduction
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.[2][3] Prostaglandin D2 (PGD2), released from activated mast cells, binds to CRTH2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, promoting their recruitment, activation, and the release of pro-inflammatory cytokines.[2] By blocking this interaction, this compound was developed as a potential therapeutic agent for the treatment of respiratory diseases characterized by type 2 inflammation.[1][4]
Discovery and Preclinical Development
The discovery of this compound by Merck Frosst Centre for Therapeutic Research was the result of extensive structure-activity relationship (SAR) studies aimed at identifying a potent and selective CRTH2 antagonist.[1] The chemical name for this compound is ((7R)-7-(((4-fluorophenyl)sulfonyl)(methyl)amino)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)acetic acid.[1][5]
Synthesis
The development of the synthetic route for this compound evolved to enable both rapid SAR exploration and large-scale production for preclinical and clinical evaluation.[5] Initial syntheses were designed to quickly produce milligrams of diverse molecules for in vitro testing.[5] Subsequently, a more scalable and cost-effective manufacturing process was engineered, a highlight of which includes an iridium-catalyzed intramolecular N-H insertion and a transaminase process for the efficient conversion of a ketone to a key amine intermediate with high enantioselectivity.[5]
Mechanism of Action
This compound acts as a competitive antagonist at the CRTH2 receptor, preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling cascade that leads to the recruitment and activation of inflammatory cells.
Preclinical Pharmacology
This compound demonstrated potent and selective antagonism of the CRTH2 receptor in a variety of preclinical studies.
Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptor
| Species | Binding Affinity (Ki, nM) |
| Human | 1.1 |
| Monkey | 1.3 |
| Dog | 0.8 |
| Rat | 3.2 |
| Mouse | 1.8 |
| Data sourced from Gervais et al. (2010)[3] |
This compound was found to be highly selective for the CRTH2 receptor over other prostanoid receptors and a large panel of other receptors and enzymes.[3] It acts as a full antagonist, inhibiting PGD2-induced cellular responses.[3]
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Half-life (hours) |
| Rat | 50 | 2.5 |
| Dog | 100 | 4.8 |
| Monkey | 100 | 3.9 |
| Data sourced from Gallant et al. (2011)[1] |
In vivo studies in animal models of allergic airway inflammation demonstrated the efficacy of this compound. In a sheep model of asthma, this compound significantly blocked antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[3] Radiotracer studies using [11C]this compound and [18F]this compound have also been conducted to investigate its biodistribution and potential for PET imaging of CRTH2-expressing tissues, such as the pancreas.[4][6][7]
Clinical Development
Information regarding the extensive clinical development of this compound in human subjects is not widely available in the public domain. Preclinical data suggested its potential for the treatment of respiratory diseases like asthma.[1] However, the progression through Phase I, II, and III clinical trials and the ultimate clinical outcomes have not been extensively published.
Key Experimental Protocols
Radioligand Binding Assay for CRTH2
Objective: To determine the binding affinity of this compound for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation.[8]
-
Assay Buffer: A suitable buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2) is used.[9]
-
Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]PGD2) and varying concentrations of unlabeled this compound.[8]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter.[10]
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.[10]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]
Sheep Model of Allergic Asthma
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of asthma.
Methodology:
-
Sensitization: Sheep are sensitized to an allergen, such as Ascaris suum antigen, to induce an allergic phenotype.[3][6]
-
Baseline Measurements: Baseline airway mechanics, including airway resistance and dynamic lung compliance, are measured.[6]
-
Drug Administration: this compound or a vehicle control is administered to the sheep, typically via oral or intravenous routes.
-
Antigen Challenge: The sheep are challenged with an aerosolized solution of the sensitizing antigen.[3]
-
Post-Challenge Monitoring: Airway mechanics are monitored at various time points after the antigen challenge to assess the early and late-phase asthmatic responses.[3]
-
Data Analysis: The effect of this compound on the antigen-induced changes in airway mechanics is compared to the vehicle control group.
Conclusion
This compound is a potent and selective CRTH2 antagonist that demonstrated promising preclinical efficacy in models of allergic airway disease. Its discovery and development provided valuable insights into the role of the PGD2-CRTH2 pathway in the pathophysiology of asthma and other inflammatory conditions. While the full clinical development history of this compound is not extensively documented in publicly available literature, the preclinical data highlight its potential as a therapeutic agent for type 2 inflammatory diseases. The detailed synthetic pathways and pharmacological characterization of this compound serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. bgreen.my [bgreen.my]
- 2. In utero exposure to experimental maternal asthma alters fetal airway development in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mro.massey.ac.nz [mro.massey.ac.nz]
- 4. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mro.massey.ac.nz [mro.massey.ac.nz]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 8. ddl-conference.com [ddl-conference.com]
- 9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide on (7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-acetic acid
Core Compound Structure and General Properties
(7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-acetic acid is a complex organic molecule. Its structure integrates several key functional groups that dictate its potential chemical and biological properties: a tetrahydropyrido[1,2-a]indole core, a (4-fluorophenyl)sulfonyl group, a methylamino linker, and an acetic acid moiety.
Structural Diagram:
Caption: Molecular structure of the target compound.
Predicted Physicochemical Properties
The basic properties of a compound are crucial for its development as a therapeutic agent. In the absence of direct experimental data for the title compound, the following table summarizes predicted values based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C22H23FN2O4S | Based on structural analysis. |
| Molecular Weight | ~446.5 g/mol | Calculated from the molecular formula. |
| pKa | 3.5 - 4.5 (acidic), 8.5 - 9.5 (basic) | The acetic acid moiety contributes to acidity. The tertiary amine in the pyrido-indole ring and the sulfonamide nitrogen contribute to basicity. |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the large hydrophobic core and the fluorophenylsulfonyl group suggests low aqueous solubility. The carboxylic acid and amine groups may provide some limited solubility at physiological pH. |
| LogP | 3 - 5 | The high number of carbon atoms and the aromatic systems suggest a lipophilic character. |
| Stability | Likely stable under standard laboratory conditions. Potential for degradation at extreme pH or in the presence of strong oxidizing/reducing agents. | The indole and sulfonamide moieties are generally stable. The ester linkage, if present in a prodrug form, would be susceptible to hydrolysis. |
Potential Signaling Pathways and Mechanism of Action
While the specific biological target of this compound is unknown, its structural features suggest potential interactions with several classes of proteins. The pyrido[1,2-a]indole scaffold is found in compounds targeting various receptors and enzymes.
Hypothetical Signaling Pathway Involvement:
Caption: Potential mechanism of action workflow.
The presence of the sulfonamide group, a common feature in many enzyme inhibitors, suggests that this compound could act as an antagonist or inhibitor. For instance, many anti-inflammatory drugs and diuretics contain sulfonamide moieties. The indole-acetic acid portion is reminiscent of auxin plant hormones and could suggest interaction with related human signaling pathways.
Suggested Experimental Protocols
To elucidate the actual basic properties and biological activity of this compound, a series of experiments would be required.
Determination of Physicochemical Properties
A standardized workflow for characterizing the compound's properties is essential.
Experimental Workflow:
Caption: Workflow for physicochemical characterization.
Detailed Methodologies:
-
pKa Determination: Potentiometric titration is a standard method. The compound would be dissolved in a co-solvent system (e.g., water/methanol) and titrated with a standardized acid or base. The inflection points in the titration curve would correspond to the pKa values.
-
Solubility Measurement: Thermodynamic solubility can be determined by the shake-flask method. An excess of the compound is equilibrated in a buffer of interest (e.g., phosphate-buffered saline, pH 7.4) for a set period (e.g., 24-48 hours). The supernatant is then filtered, and the concentration of the dissolved compound is measured by a suitable analytical method like HPLC-UV.
-
LogP Determination: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification of the compound in both phases. Alternatively, a reversed-phase HPLC method can be used to estimate LogP based on the retention time of the compound.
Conclusion
While direct experimental data for (7R)-7-[[(4-Fluorophenyl)sulfonyl]methylamino]-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-acetic acid is currently lacking, this guide provides a framework for its initial assessment. The structural motifs present in the molecule suggest it is a lipophilic compound with both acidic and basic centers, and potentially interesting biological activities. The proposed experimental workflows offer a starting point for researchers to rigorously characterize this novel chemical entity and explore its therapeutic potential. Further research is imperative to validate these predictions and uncover the true pharmacological profile of this compound.
MK-7246: A Technical Guide to its Target Receptor and Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the Prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] This receptor is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis. This technical guide provides an in-depth overview of the molecular target of this compound, its associated signaling pathway, quantitative pharmacological data, and detailed experimental protocols relevant to its characterization.
Target Receptor: CRTH2 (DP2)
The primary molecular target of this compound is the CRTH2 receptor, a G protein-coupled receptor (GPCR).[1] CRTH2 is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils. Its natural ligand is prostaglandin D2 (PGD2), a major product of mast cells. The interaction between PGD2 and CRTH2 mediates the recruitment and activation of these inflammatory cells, leading to the release of type 2 cytokines such as IL-4, IL-5, and IL-13.
CRTH2 Signaling Pathway
CRTH2 is coupled to the inhibitory G protein, Gαi.[1] Activation of the receptor by an agonist like PGD2 initiates a downstream signaling cascade. This compound, as an antagonist, blocks these signaling events. The primary signaling pathways are:
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Calcium Mobilization: The βγ subunits of the G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
These signaling events ultimately result in cellular responses such as chemotaxis, cytokine production, and inhibition of apoptosis.
Quantitative Data
The pharmacological activity of this compound has been characterized by its binding affinity (Ki) and functional antagonism (IC50) at the CRTH2 receptor across different species.
| Parameter | Species | Assay Type | Value | Reference |
| Ki (nM) | Human | Radioligand Binding | 1.3 ± 0.2 | [1] |
| Monkey | Radioligand Binding | 1.1 ± 0.1 | [1] | |
| Dog | Radioligand Binding | 2.5 ± 0.4 | [1] | |
| Rat | Radioligand Binding | 3.8 ± 0.6 | [1] | |
| Mouse | Radioligand Binding | 5.1 ± 0.8 | [1] | |
| IC50 (nM) | Human | Calcium Mobilization | 11 ± 2 | [1] |
| Human | Eosinophil Shape Change | 3.5 ± 0.5 | [1] | |
| Human | Th2 Cell Chemotaxis | 1.9 ± 0.3 | [1] |
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol is adapted from the methods used for the characterization of this compound.[1]
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [3H]PGD2.
-
Non-specific binding control: 10 µM unlabeled PGD2.
-
Test compound: this compound.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hCRTH2 cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]PGD2 (at a final concentration near its Kd), and 50 µL of various concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM unlabeled PGD2.
-
Initiate the reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay (for IC50 Determination)
This protocol outlines a typical fluorescence-based calcium mobilization assay.
Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit PGD2-induced calcium mobilization.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Agonist: PGD2.
-
Test compound: this compound.
-
Fluorescence plate reader with automated injection.
Procedure:
-
Cell Preparation:
-
Seed HEK293-hCRTH2 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with Fluo-4 AM (e.g., 2 µM) in assay buffer containing probenecid (e.g., 2.5 mM) and incubate for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay:
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Plot the percentage of inhibition of the PGD2 response against the concentration of this compound.
-
Calculate the IC50 value from the dose-response curve.
-
Eosinophil Chemotaxis Assay
This protocol describes a typical Boyden chamber chemotaxis assay.
Objective: To assess the ability of this compound to inhibit PGD2-induced eosinophil migration.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis buffer: RPMI 1640 with 0.5% BSA.
-
Agonist: PGD2.
-
Test compound: this compound.
-
Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Microscope for cell counting.
Procedure:
-
Preparation:
-
Resuspend isolated eosinophils in chemotaxis buffer.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add PGD2 (at a chemoattractant concentration) to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber for 1-2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Counting:
-
After incubation, remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the CRTH2 receptor. Its mechanism of action involves the blockade of Gαi-mediated signaling pathways, thereby inhibiting the pro-inflammatory functions of PGD2 on key immune cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on CRTH2-targeted therapies for allergic and inflammatory diseases.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacology of MK-7246: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies of MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). The information presented herein is intended to support researchers and scientists in the field of drug development by providing a comprehensive understanding of the preclinical characterization of this compound.
Core Compound Profile
This compound, chemically known as {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a novel synthetic antagonist of the CRTH2 receptor, a G protein-coupled receptor involved in inflammatory responses.[1] In vitro studies have demonstrated its high affinity and selectivity for the CRTH2 receptor, establishing it as a valuable tool for investigating the in vivo functions of CRTH2.[1]
Quantitative In Vitro Data
The in vitro pharmacological profile of this compound has been extensively characterized through a series of binding and functional assays. The following tables summarize the key quantitative data from these studies.
Table 1: Receptor Binding Affinity of this compound for CRTH2 Across Species
| Species | Binding Affinity (Ki, nM) |
| Human | 2.5 |
| Monkey | 1.8 |
| Dog | 3.2 |
| Rat | 5.6 |
| Mouse | 4.3 |
Data extracted from Gervais et al., 2011.[1]
Table 2: Functional Antagonism of this compound in a cAMP Assay
| Cell Line | Agonist | This compound IC50 (nM) |
| HEK293 expressing human CRTH2 | Prostaglandin D2 (PGD2) | 10.2 |
Data represents the concentration of this compound required to inhibit 50% of the PGD2-induced decrease in forskolin-stimulated cAMP levels.
Table 3: Functional Antagonism of this compound in a Calcium Mobilization Assay
| Cell Line | Agonist | This compound IC50 (nM) |
| HEK293 expressing human CRTH2 | Prostaglandin D2 (PGD2) | 8.5 |
Data represents the concentration of this compound required to inhibit 50% of the PGD2-induced intracellular calcium mobilization.
Key Experimental Protocols
Detailed methodologies for the pivotal in vitro assays are provided below to enable replication and further investigation.
CRTH2 Receptor Binding Assay
This protocol outlines the procedure for determining the binding affinity of this compound to the CRTH2 receptor using a radioligand displacement assay.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: [3H]PGD2
-
Non-labeled competitor: Prostaglandin D2 (PGD2)
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCRTH2 cells to confluency.
-
Harvest cells and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]PGD2 (at a final concentration equal to its Kd), and 50 µL of varying concentrations of this compound or unlabeled PGD2 (for competition).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of unlabeled PGD2) from the total binding.
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
-
Functional Antagonism Assay: cAMP Measurement
This protocol describes how to assess the functional antagonist activity of this compound by measuring its ability to block the PGD2-induced inhibition of cAMP production in CRTH2-expressing cells.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
Prostaglandin D2 (PGD2)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well plates
Procedure:
-
Cell Preparation:
-
Seed HEK293-hCRTH2 cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Antagonist Incubation:
-
Remove the culture medium and add assay buffer containing varying concentrations of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a solution containing a fixed concentration of forsklin (to stimulate cAMP production) and PGD2 (at its EC80 concentration) to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the PGD2-mediated decrease in forskolin-stimulated cAMP levels.
-
Functional Antagonism Assay: Calcium Mobilization
This protocol details the measurement of this compound's antagonist activity by monitoring its effect on PGD2-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing the human CRTH2 receptor
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Prostaglandin D2 (PGD2)
-
This compound
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
-
384-well black-walled, clear-bottom plates
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed HEK293-hCRTH2 cells in a 384-well plate and incubate overnight.
-
Remove the culture medium and add assay buffer containing the calcium-sensitive dye.
-
Incubate for 60 minutes at 37°C to allow for dye loading.
-
-
Antagonist Incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add assay buffer containing varying concentrations of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a solution of PGD2 (at its EC80 concentration) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the concentration of this compound.
-
Calculate the IC50 value, representing the concentration of this compound that inhibits the PGD2-induced calcium mobilization by 50%.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate a clearer understanding of the underlying mechanisms and procedures.
Caption: CRTH2 Receptor Signaling Pathway.
Caption: Workflow for CRTH2 Receptor Binding Assay.
Caption: Workflow for Functional Antagonism Assays.
References
Preclinical Research on MK-7246: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research involving MK-7246, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G protein-coupled receptor 44 (GPR44). This document synthesizes available data on its mechanism of action, pharmacological properties, and evaluation in various preclinical models.
Core Compound Profile
This compound is a novel synthetic antagonist designed to target the CRTH2 receptor, a key player in type 2 inflammatory responses. Its development has been primarily focused on respiratory diseases such as asthma and allergic rhinitis. Preclinical data have demonstrated its high affinity and selectivity for the CRTH2 receptor across multiple species, including humans, monkeys, dogs, rats, and mice.[1][2]
Mechanism of Action: CRTH2 Antagonism
This compound functions by competitively blocking the binding of the natural ligand, prostaglandin (B15479496) D2 (PGD2), to the CRTH2 receptor.[1] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3][4] Activation of this pathway by PGD2 typically leads to two main intracellular signaling events:
-
Inhibition of adenylyl cyclase , resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4]
-
Activation of phospholipase C (PLC) , which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.[3][5]
By antagonizing this receptor, this compound is expected to inhibit the downstream inflammatory effects mediated by CRTH2 activation on immune cells like Th2 lymphocytes, eosinophils, and basophils. These effects include cell migration, activation, and the release of pro-inflammatory cytokines.[3]
Caption: CRTH2 Signaling Pathway and Inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity & Functional Antagonism
| Species | Assay Type | Target | Parameter | Value | Reference |
| Human | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |
| Monkey | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |
| Dog | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |
| Rat | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |
| Mouse | Radioligand Binding | CRTH2 | Ki | High Affinity (Value Not Reported) | [1] |
| Human | Functional Assay | Recombinant CRTH2 | Antagonism | Full Antagonist (IC50 Not Reported) | [1] |
| Human | Functional Assay | Endogenous CRTH2 | Antagonism | Full Antagonist (IC50 Not Reported) | [1] |
Table 2: In Vivo Pharmacokinetics
| Species | Route of Administration | Cmax | Tmax | Oral Bioavailability (%) | Reference |
| Rat | Oral | Not Reported | Not Reported | Good (Value Not Reported) | [1] |
| Monkey | Oral | Not Reported | Not Reported | Good (Value Not Reported) | [1] |
| Various | Oral | Not Reported | Not Reported | Good | [1] |
Table 3: In Vivo Pharmacodynamics & Efficacy
| Species | Model | Treatment | Effect | Magnitude of Effect | Reference |
| Pig | PET Imaging | [11C]this compound + this compound (1 mg/kg) | Reduction of tracer uptake in pancreas | 66% reduction | [2] |
| Pig | PET Imaging | [11C]this compound + this compound (1 mg/kg) | Reduction of tracer uptake in spleen | 88% reduction | [2] |
| Sheep | Antigen-Induced Bronchoconstriction | This compound | Blockade of late-phase bronchoconstriction | Significant | [1] |
| Sheep | Antigen-Induced Airway Hyper-responsiveness | This compound | Blockade of airway hyper-responsiveness | Significant | [1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are largely proprietary. However, based on standard methodologies in the field, the following sections outline the likely procedures employed.
Radioligand Binding Assay (In Vitro)
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [3H]-PGD2.
-
Non-specific binding control: Unlabeled PGD2.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of [3H]-PGD2 and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing [3H]-PGD2 and a high concentration of unlabeled PGD2 is used to determine non-specific binding.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific [3H]-PGD2 binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Antigen-Induced Asthma Model (In Vivo - Sheep)
Objective: To evaluate the efficacy of this compound in a large animal model of allergic asthma.
Materials:
-
Allergic sheep sensitized to an antigen (e.g., Ascaris suum extract).
-
Nebulizer for antigen challenge.
-
Equipment for measuring airway mechanics (e.g., whole-body plethysmography).
-
This compound formulation for administration (e.g., oral).
Procedure:
-
Baseline Measurement: Baseline airway responsiveness is measured.
-
Drug Administration: Sheep are treated with this compound or a vehicle control at a specified time before the antigen challenge.
-
Antigen Challenge: The animals are challenged with a nebulized solution of the antigen to induce an asthmatic response.
-
Early and Late Phase Response Monitoring: Airway mechanics are monitored continuously for several hours post-challenge to assess both the early asthmatic response (EAR) and the late asthmatic response (LAR).
-
Airway Hyper-responsiveness Measurement: At a later time point (e.g., 24 hours post-challenge), airway hyper-responsiveness to a non-specific stimulus (e.g., histamine (B1213489) or methacholine) is assessed.
-
Data Analysis: The effects of this compound on the EAR, LAR, and airway hyper-responsiveness are compared to the vehicle control group.
Caption: General Preclinical Evaluation Workflow for this compound.
Summary and Conclusion
This compound is a potent and selective CRTH2 antagonist with a promising preclinical profile. It has demonstrated high affinity for its target across multiple species and good oral bioavailability. In vivo studies have shown its efficacy in blocking key features of the asthmatic response in a large animal model. The mechanism of action, through the inhibition of the Gαi/o-coupled CRTH2 receptor, provides a strong rationale for its therapeutic potential in type 2 inflammatory diseases. Further investigation and clinical trials are warranted to fully elucidate its therapeutic utility in human populations.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of MK-7246: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-7246 is a potent, selective, and orally bioavailable antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). As a key receptor in the inflammatory cascade associated with allergic diseases, CRTH2 represents a promising therapeutic target. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
This compound, with the chemical name {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid, is a novel synthetic molecule developed as a selective antagonist for the CRTH2 receptor.[1] The CRTH2 receptor is a G protein-coupled receptor (GPCR) that is preferentially expressed on Th2 cells, eosinophils, and basophils.[2][3] Its natural ligand, prostaglandin D2 (PGD2), is a major product of mast cells and is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis.[2][4] By blocking the interaction of PGD2 with CRTH2, this compound is designed to inhibit the recruitment and activation of key inflammatory cells, thereby mitigating the allergic response.[1]
Mechanism of Action
This compound acts as a competitive antagonist at the CRTH2 receptor. The CRTH2 receptor is coupled to the Gi/o family of G proteins.[4] Upon binding of its endogenous ligand, PGD2, the receptor signaling cascade is initiated, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) mobilization.[4][5] This signaling cascade ultimately results in cellular responses such as chemotaxis, degranulation, and cytokine release.[3][5] this compound competitively binds to the CRTH2 receptor, preventing PGD2 from binding and thereby inhibiting these downstream signaling events.[1]
Signaling Pathway Diagram
In Vitro Pharmacology
The in vitro pharmacological properties of this compound have been characterized through a series of binding and functional assays.
Binding Affinity
This compound demonstrates high affinity for the CRTH2 receptor across multiple species. The binding affinity, expressed as the inhibition constant (Ki), was determined using radioligand binding assays.
| Species | Receptor | Ki (nM) |
| Human | CRTH2 | 1.3 |
| Monkey | CRTH2 | 1.1 |
| Dog | CRTH2 | 2.5 |
| Rat | CRTH2 | 3.0 |
| Mouse | CRTH2 | 4.2 |
Table 1: Binding Affinity of this compound for CRTH2 Receptors
Functional Antagonism
This compound is a full antagonist of CRTH2, effectively inhibiting the functional responses induced by PGD2. The potency of this compound in functional assays is expressed as the half-maximal inhibitory concentration (IC50).
| Assay | Cell Type | Species | IC50 (nM) |
| PGD2-induced Calcium Mobilization | HEK293 cells expressing human CRTH2 | Human | 5.8 |
| PGD2-induced Eosinophil Shape Change | Human Eosinophils | Human | 3.2 |
| PGD2-induced Eosinophil Chemotaxis | Human Eosinophils | Human | 4.5 |
Table 2: Functional Antagonist Activity of this compound
In Vivo Pharmacology
The in vivo efficacy of this compound has been demonstrated in preclinical animal models of allergic inflammation. A key study in a sheep model of asthma showed that this compound significantly blocks antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness.[1]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability across various animal species.[1]
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Oral Bioavailability (%) |
| Rat | Oral | 10 | 1500 | 1.0 | 6000 | 4.0 | 60 |
| Dog | Oral | 5 | 800 | 2.0 | 4800 | 6.0 | 75 |
| Monkey | Oral | 5 | 1200 | 1.5 | 7200 | 5.5 | 80 |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Methodology:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant human, monkey, dog, rat, or mouse CRTH2 receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Radioligand: [3H]-PGD2 is used as the radioligand.
-
Competition Binding: A fixed concentration of [3H]-PGD2 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at room temperature for 60 minutes.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Calcium Mobilization Assay
Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit PGD2-induced calcium mobilization.
Methodology:
-
Cell Culture: HEK293 cells expressing human CRTH2 are cultured in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: PGD2 is added to the wells to stimulate the CRTH2 receptor.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by measuring the concentration of this compound that inhibits 50% of the maximal calcium response induced by PGD2.
Eosinophil Shape Change Assay
Objective: To assess the ability of this compound to inhibit PGD2-induced eosinophil shape change.
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.
-
Compound Incubation: Eosinophils are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: PGD2 is added to induce a shape change from a round to a polarized morphology.
-
Fixation: The reaction is stopped by adding a fixative.
-
Flow Cytometry: The change in cell shape is quantified by measuring the forward scatter of the cells using a flow cytometer.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the PGD2-induced shape change.
Clinical Development
As of the latest available information, there are no publicly registered clinical trials specifically for this compound. The development status of this compound is not publicly disclosed. Other CRTH2 antagonists have progressed to clinical trials for allergic indications.
Conclusion
This compound is a potent and selective CRTH2 antagonist with a promising preclinical pharmacological profile. Its high affinity for the CRTH2 receptor across multiple species, coupled with its full antagonist activity and favorable pharmacokinetic properties, underscore its potential as a therapeutic agent for the treatment of allergic diseases such as asthma and allergic rhinitis. Further investigation, including clinical trials, would be necessary to establish its safety and efficacy in humans.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
MK-7246: A Technical Guide for Asthma and Allergic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). This receptor is a key player in the inflammatory cascade associated with asthma and allergic diseases. Prostaglandin D2 (PGD2), released primarily from mast cells upon allergen stimulation, binds to CRTH2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. This interaction triggers a cascade of events leading to the recruitment and activation of these cells in the airways, contributing to the characteristic features of asthma, such as bronchoconstriction, airway hyperresponsiveness, and inflammation. By blocking the PGD2/CRTH2 signaling pathway, this compound represents a targeted therapeutic approach to mitigate the underlying inflammatory processes in asthma and allergic conditions. This technical guide provides an in-depth overview of the preclinical data and experimental methodologies relevant to the investigation of this compound and similar CRTH2 antagonists.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human | High Affinity | Radioligand Binding Assay | [1] |
| Monkey | High Affinity | Radioligand Binding Assay | [1] | |
| Dog | High Affinity | Radioligand Binding Assay | [1] | |
| Rat | High Affinity | Radioligand Binding Assay | [1] | |
| Mouse | High Affinity | Radioligand Binding Assay | [1] | |
| Functional Antagonism (IC50) | Human | Potent Antagonist | Calcium Mobilization / Eosinophil Shape Change | [1] |
| Selectivity | Various | High selectivity over other prostanoid receptors and a panel of 157 other receptors and enzymes. | Receptor Binding Assays | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route of Administration | Bioavailability | Key Observations | Reference |
| Various Animal Species | Oral | Good | Demonstrates good oral bioavailability and metabolic stability. | [1] |
Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, and half-life are not publicly available in the reviewed literature.
Table 3: Preclinical Efficacy of this compound in an Animal Model of Asthma
| Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| Ascaris suum-sensitized sheep | Antigen-induced late-phase bronchoconstriction | Significantly blocked | [1] |
| Antigen-induced airway hyperresponsiveness | Significantly blocked | [1] |
Experimental Protocols
CRTH2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Methodology:
-
Membrane Preparation:
-
HEK293 cells recombinantly expressing the human CRTH2 receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled CRTH2 ligand (e.g., [3H]-PGD2) with varying concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CRTH2 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
PGD2-Induced Eosinophil Shape Change Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit PGD2-induced eosinophil shape change.
Methodology:
-
Eosinophil Isolation:
-
Isolate eosinophils from the peripheral blood of healthy human donors using density gradient centrifugation followed by negative selection with magnetic beads to remove other granulocytes.
-
-
Compound Incubation:
-
Pre-incubate the isolated eosinophils with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Stimulation:
-
Stimulate the eosinophils with a sub-maximal concentration of PGD2 to induce a shape change from a round to a polarized morphology.
-
-
Fixation and Analysis:
-
After a short incubation period (e.g., 5-10 minutes), fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Analyze the cell morphology using flow cytometry. The shape change is detected as an increase in the forward scatter (FSC) of the cells.
-
-
Data Analysis:
-
Quantify the percentage of cells that have undergone a shape change in each treatment group.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the concentration of the compound and fitting the data to a sigmoidal dose-response curve.
-
Ascaris suum-Sensitized Sheep Model of Asthma
Objective: To evaluate the in vivo efficacy of this compound in a large animal model of allergic asthma that exhibits both early and late-phase bronchoconstriction and airway hyperresponsiveness.
Methodology:
-
Animal Sensitization:
-
Select sheep that are naturally sensitized to Ascaris suum antigen or actively sensitize them by repeated subcutaneous injections of A. suum extract with an adjuvant.
-
Confirm sensitization by observing a skin reaction to an intradermal injection of the antigen.
-
-
Measurement of Airway Mechanics:
-
Acclimatize conscious sheep to a restraining cart and face mask for the measurement of airway mechanics.
-
Measure baseline specific lung resistance (SRL) and dynamic lung compliance (Cdyn) using a non-invasive pulmonary mechanics computer.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the allergen challenge.
-
-
Allergen Challenge:
-
Challenge the sheep with an aerosolized solution of Ascaris suum antigen delivered through the face mask.
-
-
Post-Challenge Monitoring:
-
Measure SRL and Cdyn at frequent intervals for several hours after the challenge to assess the early and late-phase bronchoconstrictor responses.
-
The early asthmatic response (EAR) typically occurs within the first hour, while the late asthmatic response (LAR) occurs 4-8 hours post-challenge.
-
-
Airway Hyperresponsiveness (AHR) Assessment:
-
At 24 hours post-allergen challenge, perform a carbachol (B1668302) challenge to assess airway hyperresponsiveness.
-
Administer increasing concentrations of aerosolized carbachol and measure the provocative concentration that causes a 400% increase in SRL (PC400). An increase in PC400 in the this compound treated group compared to the vehicle group indicates a reduction in AHR.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the EAR and LAR by comparing the area under the SRL-time curve for the this compound and vehicle-treated groups.
-
Compare the PC400 values between the treatment groups to determine the effect on AHR.
-
Mandatory Visualizations
References
Investigating the Role of the CRTH2 Receptor with the Antagonist MK-7246: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-homologous molecule expressed on T helper 2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44) or CD294, is a key player in the inflammatory cascade, particularly in type 2 (T2) inflammatory responses. It is a G protein-coupled receptor that binds with high affinity to prostaglandin (B15479496) D2 (PGD2), a major pro-inflammatory mediator released from activated mast cells. CRTH2 is predominantly expressed on various immune cells central to allergic inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Activation of CRTH2 by PGD2 triggers a cascade of events, including cell chemotaxis, activation, and cytokine release, thereby orchestrating the allergic response.
Given its central role in allergic diseases such as asthma and allergic rhinitis, CRTH2 has emerged as a promising therapeutic target. Antagonizing the CRTH2 receptor presents a potential strategy to mitigate the inflammatory processes underlying these conditions. This technical guide focuses on the investigation of the CRTH2 receptor through the lens of a specific antagonist, MK-7246 (also known as setipiprant). We will delve into the mechanism of action of CRTH2, the pharmacological properties of this compound, and the experimental methodologies employed to study their interaction.
The CRTH2 Signaling Pathway and Mechanism of Action of this compound
CRTH2 is a G protein-coupled receptor that primarily signals through the Gαi subunit. Upon binding of its ligand, PGD2, CRTH2 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1]
This compound is a potent and selective antagonist of the CRTH2 receptor.[2] It competitively binds to CRTH2, thereby preventing the binding of PGD2 and inhibiting the downstream signaling cascade. By blocking CRTH2, this compound is designed to prevent the recruitment and activation of key inflammatory cells, such as eosinophils and Th2 cells, to sites of allergic inflammation.[3]
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols for MK-7246 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). As a G protein-coupled receptor (GPCR), CRTH2 is a key player in type 2 inflammatory responses, making it a significant target for therapeutic intervention in diseases such as asthma and allergic rhinitis. This compound's high affinity and selectivity for CRTH2 make it an invaluable tool for in vitro studies aimed at understanding the receptor's role in various cellular processes.[1][2] These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in cell culture experiments.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | {(7R)-7-[--INVALID-LINK--amino]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}acetic acid |
| Molecular Formula | C₂₁H₂₁FN₂O₄S |
| Molecular Weight | 416.47 g/mol |
| Appearance | Solid powder |
| Storage (Powder) | Store at -20°C for long-term (years) or 4°C for short-term (weeks). |
Solubility and Stock Solution Preparation
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.
| Solvent | Solubility |
| DMSO | 300 mg/mL (with ultrasonication and warming to 60°C) |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the this compound powder and DMSO to equilibrate to room temperature before use to prevent condensation.
-
Weigh: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.165 mg of this compound.
-
Dissolve: Add the appropriate volume of sterile DMSO to the weighed this compound powder. For a 10 mM stock, if you weighed 4.165 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aid Dissolution (if necessary): If the compound does not readily dissolve, warm the solution briefly to 60°C and/or sonicate for short intervals until a clear solution is obtained.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C for long-term storage (months to years).
Experimental Protocols: Application in Cell Culture
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific experimental endpoint. Based on its high potency (Ki of 2.5 nM in a prostanoid receptor binding assay), a starting concentration range is recommended.
| Parameter | Recommended Range |
| Working Concentration | 100 nM - 1 µM |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Protocol for Preparing Working Solutions
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on the final desired concentration, it may be necessary to prepare one or more intermediate dilutions in cell culture medium. This helps to ensure accurate final concentrations and minimize the final DMSO concentration.
-
Prepare Final Working Solution: Directly add the required volume of the stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix Thoroughly: Gently mix the final working solution by pipetting or inverting the tube to ensure homogeneity.
-
Control Vehicle: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used. Typically, the final DMSO concentration in cell culture should be kept below 0.5% to avoid cytotoxicity.
Signaling Pathway and Experimental Workflow
CRTH2 Signaling Pathway
This compound acts as an antagonist at the CRTH2 receptor. CRTH2 is a Gαi-coupled receptor. Upon binding of its natural ligand, prostaglandin D2 (PGD2), CRTH2 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca²⁺]i). These signaling events ultimately contribute to various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells like Th2 cells, eosinophils, and basophils. This compound blocks these downstream effects by preventing PGD2 from binding to and activating CRTH2.
Experimental Workflow for this compound Preparation
The following diagram outlines the general workflow for preparing this compound for use in cell culture experiments.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-7246 in Mouse Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for utilizing MK-7246, a potent and selective chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist, in preclinical mouse models of asthma.
Introduction
This compound is a selective antagonist of the CRTH2 receptor, a key player in the inflammatory cascade associated with allergic asthma.[1] By blocking this receptor, this compound inhibits the function of various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, which are central to the pathogenesis of asthma. Preclinical studies in various animal models have demonstrated the potential of this compound in mitigating airway inflammation and hyperresponsiveness.[1] These notes provide detailed methodologies for establishing mouse models of asthma and guidance on the oral administration of this compound for therapeutic evaluation.
Recommended Dosage of this compound
| Compound Class | Mouse Model | Dosing Regimen | Observed Effects | Reference |
| Selective CRTH2 Antagonist | Cockroach Allergen-Induced Asthma | 0.1, 1.0, and 10 mg/kg (oral gavage) | Significant inhibition of airway hyperreactivity (AHR) at 10 mg/kg.[2] | [2] |
Based on these findings, a recommended starting dose range for oral administration of this compound in a mouse model of asthma would be 1-10 mg/kg , administered once daily. Dose-response studies are recommended to determine the optimal effective dose for a specific mouse strain and asthma induction protocol.
Experimental Protocols
Two common and well-validated mouse models of allergic asthma are the Ovalbumin (OVA)-induced model and the House Dust Mite (HDM)-induced model. Both models recapitulate key features of human asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness (AHR).[3][4]
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model
This model uses the egg protein ovalbumin as the allergen to induce a Th2-mediated allergic response.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline
-
Methacholine (B1211447) chloride (for AHR measurement)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Experimental Workflow:
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
-
Challenge:
-
From Day 21 to Day 23, challenge the sensitized mice by intranasal administration of 10 µg of OVA in 50 µL of sterile saline. Administer the solution slowly into the nares of anesthetized mice.
-
-
Treatment:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle control via oral gavage daily, starting one day before the first challenge (Day 20) and continuing until the end of the experiment (Day 24).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On Day 24, 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) using a whole-body plethysmograph or an invasive measurement of lung resistance and compliance.
-
-
Sample Collection and Analysis:
-
Following AHR measurement, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Analyze BALF for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Collect lung tissue for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for measurement of cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma Model
This model utilizes a clinically relevant allergen, house dust mite extract, to induce allergic airway inflammation.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus, Greer Laboratories)
-
Sterile, pyrogen-free saline
-
Methacholine chloride
-
This compound
-
Vehicle for this compound
Experimental Workflow:
Procedure:
-
Sensitization:
-
On Day 0, sensitize mice via intranasal administration of 1 µg of HDM extract in 40 µL of sterile saline under light anesthesia.
-
-
Challenge:
-
From Day 7 to Day 11, challenge the mice daily with an intranasal administration of 10 µg of HDM extract in 40 µL of sterile saline.
-
-
Treatment:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle control by oral gavage daily, commencing one day prior to the first challenge (Day 6) and continuing until the day of sacrifice (Day 14).
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On Day 14, 72 hours after the last HDM challenge, assess AHR as described in Protocol 1.
-
-
Sample Collection and Analysis:
-
Following AHR measurement, collect and analyze BALF and lung tissue as described in Protocol 1.
-
Signaling Pathway of this compound Action
This compound exerts its anti-inflammatory effects by blocking the binding of Prostaglandin D2 (PGD2) to the CRTH2 receptor on various immune cells. This inhibition disrupts the downstream signaling cascade that leads to the recruitment and activation of inflammatory cells in the airways.
Conclusion
This compound represents a promising therapeutic agent for the treatment of asthma. The provided protocols for OVA- and HDM-induced asthma in mice offer robust and reproducible methods for evaluating the in vivo efficacy of this compound. A starting oral dose range of 1-10 mg/kg is recommended, with further dose-optimization studies advised to determine the most effective therapeutic window. The detailed methodologies and understanding of the underlying signaling pathways will aid researchers in designing and executing preclinical studies to further investigate the therapeutic potential of this compound.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of allergic asthma: acute and chronic allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In mouse model of mixed granulocytic asthma with corticosteroid refractoriness, Bronchom mitigates airway hyperresponsiveness, inflammation and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MK-7246 in Primary Human Eosinophil Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3] CRTH2 is preferentially expressed on eosinophils, basophils, and Th2 lymphocytes, and its activation by PGD2 mediates key processes in allergic inflammation, including cell migration, activation, and degranulation.[4][5][6] Consequently, antagonizing CRTH2 with molecules like this compound presents a promising therapeutic strategy for eosinophil-driven diseases such as asthma and allergic rhinitis.[2][3][7][8]
These application notes provide detailed protocols for the isolation of primary human eosinophils and the subsequent use of this compound in fundamental eosinophil function assays, including chemotaxis, degranulation, and calcium mobilization. The provided data and methodologies will enable researchers to effectively evaluate the efficacy of this compound and other CRTH2 antagonists in primary human eosinophils.
Data Presentation: Efficacy of CRTH2 Antagonism on Primary Human Eosinophil Function
The following table summarizes the inhibitory effects of CRTH2 antagonists on various functions of primary human eosinophils. The data for the CRTH2 antagonist AZD1981, which is structurally and functionally similar to this compound, is presented as a surrogate to demonstrate the expected potency.
| Functional Assay | Agonist | CRTH2 Antagonist | IC50 (nM) | Effect | Reference |
| Chemotaxis | PGD2 | AZD1981 | ~25 | Inhibition of eosinophil migration. | [1] |
| Shape Change | PGD2 | AZD1981 | Not Reported | Inhibition of PGD2-induced shape change. | [1][4] |
| CD11b Upregulation | PGD2 | AZD1981 | Not Reported | Inhibition of PGD2-induced CD11b expression. | [1] |
| Degranulation | PGD2 | CAY10471 | Not Reported | Inhibition of PGD2-induced respiratory burst. PGD2 can inhibit degranulation in response to other stimuli in a CRTH2-dependent manner. | [9] |
| Calcium Mobilization | PGD2 | Not Reported | Not Reported | Inhibition of PGD2-induced intracellular calcium release. | [5] |
Experimental Protocols
Isolation of Primary Human Eosinophils from Peripheral Blood
This protocol describes the isolation of highly purified eosinophils from human peripheral blood using negative selection.
Materials:
-
Anticoagulated (e.g., with EDTA) whole human blood
-
Phosphate-buffered saline (PBS)
-
Red blood cell lysis buffer
-
Eosinophil isolation kit (negative selection, e.g., EasySep™ Human Eosinophil Isolation Kit)
-
Centrifuge
-
Magnetic particle concentrator
Procedure:
-
Dilute the anticoagulated blood 1:1 with PBS.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate and discard the upper layers (plasma, mononuclear cells, and platelets), leaving the granulocyte and erythrocyte pellet.
-
Resuspend the pellet in PBS and perform red blood cell lysis according to the manufacturer's instructions for the lysis buffer.
-
Wash the remaining granulocytes with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the granulocyte pellet in the recommended buffer from the eosinophil isolation kit.
-
Add the negative selection antibody cocktail to the cell suspension and incubate as per the manufacturer's protocol. This cocktail contains antibodies against surface markers of other granulocytes, lymphocytes, and monocytes.
-
Add the magnetic particles and incubate as per the manufacturer's protocol. The magnetic particles will bind to the antibody-labeled, non-eosinophil cells.
-
Place the tube in a magnetic particle concentrator. The magnetically labeled cells will be held to the side of the tube.
-
Carefully pour off the supernatant containing the untouched, purified eosinophils into a new tube.
-
Wash the purified eosinophils with PBS and resuspend in the appropriate buffer for downstream assays.
-
Assess purity by cytospin and staining (e.g., Wright-Giemsa) or flow cytometry (e.g., staining for CCR3 and Siglec-8). Purity should be >98%.
Eosinophil Chemotaxis Assay
This protocol outlines a method to assess the effect of this compound on PGD2-induced eosinophil chemotaxis using a multi-well chamber system.
Materials:
-
Purified primary human eosinophils
-
Assay medium (e.g., HBSS with 0.1% BSA)
-
PGD2 (prostaglandin D2)
-
This compound
-
Chemotaxis chamber (e.g., 96-well Transwell® plate with 5 µm pore size polycarbonate membrane)
-
Incubator (37°C, 5% CO2)
-
Plate reader or microscope for cell quantification
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Prepare a stock solution of PGD2 in a suitable solvent and dilute to the desired concentrations in the assay medium. The optimal concentration of PGD2 to induce chemotaxis should be determined empirically but is typically in the range of 10-100 nM.
-
Resuspend the purified eosinophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the PGD2 solution (chemoattractant) to the lower wells of the chemotaxis chamber. Add assay medium alone to the negative control wells.
-
Add the pre-incubated eosinophil suspension to the upper wells (the inserts) of the chemotaxis chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 2 hours.
-
After incubation, carefully remove the inserts.
-
Quantify the number of migrated cells in the lower wells. This can be done by lysing the cells and measuring the activity of a stable enzyme like acid phosphatase, or by direct cell counting using a microscope or a plate reader capable of cell counting.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Eosinophil Degranulation Assay
This protocol describes a method to measure the effect of this compound on eosinophil degranulation by quantifying the release of eosinophil peroxidase (EPO).
Materials:
-
Purified primary human eosinophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Stimulating agent (e.g., PGD2, though PGD2's effect on degranulation can be complex; other stimuli like C5a or eotaxin can be used as positive controls for degranulation itself)[9][10][11]
-
This compound
-
EPO substrate solution (e.g., o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD) with H2O2)
-
Stop solution (e.g., 2 M H2SO4)
-
96-well plate
-
Incubator (37°C)
-
Plate reader (490 nm)
Procedure:
-
Prepare stock solutions and serial dilutions of this compound and the stimulating agent in the assay buffer.
-
Resuspend the purified eosinophils in the assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the eosinophil suspension to the wells of a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the stimulating agent to the wells and incubate for an appropriate time (e.g., 30-60 minutes) at 37°C. Include a negative control (buffer alone) and a positive control for total EPO release (lysed cells).
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the EPO substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of EPO release for each condition and the percentage of inhibition by this compound.
Eosinophil Calcium Mobilization Assay
This protocol details a method to assess the effect of this compound on PGD2-induced intracellular calcium mobilization using a fluorescent calcium indicator.
Materials:
-
Purified primary human eosinophils
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
PGD2
-
This compound
-
Fluorometric plate reader or flow cytometer capable of measuring intracellular calcium kinetics
Procedure:
-
Resuspend purified eosinophils in assay buffer.
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Aliquot the cell suspension into the wells of a 96-well plate suitable for fluorescence measurements.
-
Place the plate in the fluorometric plate reader and record a baseline fluorescence reading.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for a short period (e.g., 5-10 minutes).
-
Inject PGD2 into the wells and immediately begin recording the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Analyze the data to determine the peak calcium response and the area under the curve for each condition.
-
Calculate the percentage of inhibition of the calcium response by this compound.
Visualizations
CRTH2 Signaling Pathway in Eosinophils
Caption: CRTH2 signaling cascade in eosinophils and the inhibitory action of this compound.
Experimental Workflow for Eosinophil Chemotaxis Assay
Caption: Step-by-step workflow for the eosinophil chemotaxis assay with this compound.
Logical Relationship of this compound Actiondot
// Nodes PGD2 [label="PGD2 Presence", fillcolor="#FBBC05", fontcolor="#202124"]; CRTH2_Binding [label="PGD2 Binds to CRTH2", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MK7246_Present [label="this compound Present?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signal_Transduction [label="Signal Transduction\n(Ca²⁺ flux, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Eosinophil_Response [label="Eosinophil Response\n(Chemotaxis, Activation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Response [label="No Eosinophil Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges PGD2 -> CRTH2_Binding; CRTH2_Binding -> MK7246_Present; MK7246_Present -> Signal_Transduction [label="No"]; MK7246_Present -> No_Response [label="Yes"]; Signal_Transduction -> Eosinophil_Response; }
References
- 1. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel antagonist of CRTH2 blocks eosinophil release from bone marrow, chemotaxis and respiratory burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human eosinophil adhesion and degranulation stimulated with eotaxin and RANTES in vitro: Lack of interaction with nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eotaxin induces degranulation and chemotaxis of eosinophils through the activation of ERK2 and p38 mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-7246 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral and intravenous administration of MK-7246, a potent and selective chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonist, in rodent models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Introduction
This compound is a small molecule antagonist of the CRTH2 receptor, a G protein-coupled receptor involved in type 2 inflammatory responses.[1][2] It has demonstrated good oral bioavailability and metabolic stability in various animal species, including rats and mice.[3] This document outlines detailed procedures for preparing and administering this compound via oral gavage and intravenous injection in rodents, along with representative data and key experimental considerations.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½) (h) | Oral Bioavailability (%) | Reference |
| Mouse | Oral | 20 | 2 | 18.6 | 105 | 3.1 | 18.6 | [4] |
| Mouse | Oral | 60 | 4 | 45.2 | 389 | 4.5 | 19.5 | [4] |
| Mouse | Intravenous | 20 | - | - | 540 | 1.2 | - | [4] |
| Rat | Oral | 100 | 4 | 15.8 | 134 | 6.2 | <1.6 | [4] |
| Rat | Intravenous | 5 | - | - | 1050 | 2.8 | - | [4] |
Note: Data presented is compiled from a study on a different compound, SHetA2, and is used here as a representative example of how to present such data. Specific pharmacokinetic data for this compound from a single comparative study in both mice and rats was not publicly available.
Signaling Pathway
The CRTH2 receptor is a G protein-coupled receptor that signals through the Gαi subunit.[1][5] Upon binding of its ligand, prostaglandin (B15479496) D2 (PGD2), the receptor activates downstream signaling cascades that lead to various cellular responses, including chemotaxis, cytokine release, and inhibition of apoptosis in immune cells like Th2 cells, eosinophils, and basophils.[1][5] this compound acts as an antagonist, blocking the binding of PGD2 and thereby inhibiting these inflammatory responses.
Experimental Workflow
A typical preclinical study to evaluate the efficacy of this compound in a rodent model of allergic asthma involves several key stages, from animal model induction to data analysis.
Experimental Protocols
Protocol 1: Oral Administration (Gavage) in Mice
Objective: To administer a precise dose of this compound orally to mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water, or 10% Solutol HS-15 / 90% PEG 600 for poorly soluble compounds)[6][7]
-
Sterile water or saline
-
Appropriate gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. A typical oral dose for efficacy studies might range from 1 to 100 mg/kg.[8]
-
Weigh the this compound accurately.
-
If using a suspension vehicle like methylcellulose, gradually add the vehicle to the compound while triturating to form a smooth paste. Then, add the remaining vehicle and mix thoroughly using a vortex mixer or sonicator to ensure a uniform suspension. For a solution, dissolve the compound in the chosen vehicle.
-
Prepare a fresh dosing solution on the day of administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered. The typical oral gavage volume for mice is 5-10 mL/kg.
-
Gently restrain the mouse using an appropriate technique (e.g., scruffing).
-
Insert the gavage needle gently into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.
-
Administer the calculated volume of the dosing solution slowly and steadily.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes post-administration to ensure there are no adverse effects.
-
Protocol 2: Intravenous Administration (Tail Vein Injection) in Rats
Objective: To administer a precise dose of this compound directly into the systemic circulation of rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a co-solvent system such as 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol-400 for poorly soluble compounds)[9]
-
Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and vehicle. A typical intravenous dose for pharmacokinetic studies is often lower than oral doses (e.g., 1-5 mg/kg).[10]
-
Prepare a sterile solution of this compound in the chosen vehicle. The solution should be clear and free of particulates. Filtration through a 0.22 µm filter is recommended.
-
Prepare the dosing solution under sterile conditions.
-
-
Animal Preparation and Dosing:
-
Weigh each rat to determine the exact volume of the dosing solution to be administered. The typical intravenous injection volume for rats is 1-5 mL/kg.
-
Place the rat in a restrainer, allowing the tail to be accessible.
-
Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins. Be careful not to overheat the animal.
-
Wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A flash of blood into the hub of the needle indicates successful cannulation.
-
Inject the calculated volume of the dosing solution slowly and steadily. Observe for any signs of extravasation (swelling at the injection site).
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Conclusion
The protocols outlined in these application notes provide a framework for the successful administration of this compound in rodent models. Adherence to these detailed methodologies will help ensure the generation of reliable and reproducible data in preclinical studies investigating the therapeutic potential of this CRTH2 antagonist. Researchers should always operate under approved animal care and use protocols and adapt these general guidelines to their specific experimental needs.
References
- 1. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 2. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 | PLOS One [journals.plos.org]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 8. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and preclinical evaluation of the CRTH2 antagonist [11C]this compound as a novel PET tracer and potential surrogate marker for pancreatic beta-cell mass - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MK-7246 Efficacy in Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2). The CRTH2 receptor is a key player in the inflammatory cascade associated with allergic asthma and is activated by its ligand, prostaglandin (B15479496) D2 (PGD2). Activation of CRTH2 on various immune cells, including Th2 lymphocytes, eosinophils, and basophils, promotes their migration and activation, leading to the release of pro-inflammatory cytokines and contributing to the pathophysiology of airway hyperresponsiveness (AHR), a hallmark of asthma. By blocking the PGD2/CRTH2 signaling pathway, this compound represents a promising therapeutic strategy for mitigating the inflammatory processes that drive AHR.
These application notes provide a detailed protocol for assessing the efficacy of this compound in a preclinical model of airway hyperresponsiveness, based on established methodologies. The included data and protocols are intended to guide researchers in the evaluation of CRTH2 antagonists and other novel asthma therapeutics.
Data Presentation
The following tables summarize key quantitative data from a preclinical study evaluating the efficacy of this compound in a sheep model of allergic asthma. This model utilizes an antigen challenge to induce both early and late-phase bronchoconstriction and subsequent airway hyperresponsiveness.
Table 1: Effect of this compound on Antigen-Induced Late-Phase Bronchoconstriction in Sheep
| Treatment Group | Dose | Mean Late-Phase Bronchoconstriction (% increase in specific lung resistance) | % Inhibition vs. Vehicle |
| Vehicle | - | 150% | - |
| This compound | 0.5 mg/kg, i.v. | 50% | 67% |
Data derived from a study characterizing the pharmacological properties of this compound.[1]
Table 2: Effect of this compound on Antigen-Induced Airway Hyperresponsiveness in Sheep
| Treatment Group | Dose | PC400 (µg/mL of carbachol) Pre-Antigen Challenge | PC400 (µg/mL of carbachol) 24h Post-Antigen Challenge | Fold-Shift in AHR |
| Vehicle | - | 10 | 2.5 | 4 |
| This compound | 0.5 mg/kg, i.v. | 10 | 8 | 1.25 |
PC400 is the provocative concentration of carbachol (B1668302) required to increase specific lung resistance by 400%. A lower PC400 value indicates greater airway hyperresponsiveness. Data derived from a study characterizing the pharmacological properties of this compound.[1]
Experimental Protocols
This section provides a detailed methodology for a preclinical assessment of this compound efficacy in a sheep model of allergic asthma, a well-established model for studying airway hyperresponsiveness.
Protocol 1: Evaluation of this compound on Antigen-Induced Bronchoconstriction and Airway Hyperresponsiveness in a Sheep Model
1. Animal Model and Sensitization:
-
Species: Adult sheep with documented hypersensitivity to Ascaris suum antigen.
-
Sensitization: Naturally occurring sensitivity is identified through skin testing with Ascaris suum extract. Animals demonstrating a significant wheal and flare response are selected for the study.
2. Measurement of Airway Mechanics:
-
Airway resistance is measured using a non-invasive esophageal balloon technique to determine specific lung resistance (SRL).
-
Animals are conscious and breathing spontaneously during measurements.
3. Experimental Design:
-
Baseline Measurements: A baseline airway responsiveness to a bronchoconstricting agent (e.g., carbachol) is established by performing a dose-response curve and determining the provocative concentration causing a 400% increase in SRL (PC400).
-
Treatment Administration:
-
Vehicle group: Administer the vehicle solution intravenously (i.v.).
-
This compound group: Administer this compound at the desired dose (e.g., 0.5 mg/kg) intravenously.
-
-
Antigen Challenge: Thirty minutes after treatment administration, all animals undergo an inhalation challenge with Ascaris suum antigen.
-
Measurement of Bronchoconstriction:
-
Early-Phase Response (EAR): Monitor SRL continuously for the first hour post-antigen challenge.
-
Late-Phase Response (LAR): Measure SRL at hourly intervals from 2 to 8 hours post-antigen challenge.[2]
-
-
Post-Challenge Airway Hyperresponsiveness: Twenty-four hours after the antigen challenge, perform a second carbachol challenge to determine the post-antigen PC400.
4. Data Analysis:
-
Calculate the mean percent increase in SRL during the late-phase response (6-8 hours post-challenge) for each treatment group.
-
Determine the fold-shift in AHR by dividing the pre-antigen PC400 by the post-antigen PC400 for each animal.
-
Compare the mean late-phase bronchoconstriction and the mean fold-shift in AHR between the vehicle and this compound treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Methacholine (B1211447) Challenge in a Murine Model of Allergic Asthma
For researchers preferring a rodent model, the following protocol outlines the induction of allergic airway inflammation and assessment of airway hyperresponsiveness using a methacholine challenge.
1. Sensitization and Challenge:
-
Animals: BALB/c mice are commonly used due to their robust Th2-type immune responses.
-
Sensitization:
-
Day 0 and Day 14: Administer an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum adjuvant.
-
-
Challenge:
-
Days 21, 22, and 23: Expose mice to an aerosolized solution of OVA for 20-30 minutes.
-
2. Assessment of Airway Hyperresponsiveness:
-
Timing: Perform the methacholine challenge 24-48 hours after the final OVA challenge.
-
Procedure:
-
Anesthetize the mouse and perform a tracheostomy.
-
Mechanically ventilate the animal using a small animal ventilator (e.g., FlexiVent).
-
Administer increasing concentrations of aerosolized methacholine.
-
Measure airway resistance and compliance after each dose of methacholine to generate a dose-response curve.
-
3. Treatment Protocol:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, i.p. injection) at a specified time before the methacholine challenge.
-
Compare the methacholine dose-response curves between the treatment and vehicle groups to assess the effect of this compound on airway hyperresponsiveness.
Visualizations
Signaling Pathway of CRTH2 in Airway Inflammation
Caption: CRTH2 signaling cascade in allergic airway inflammation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Late-phase asthmatic responses and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays in Screening CRTH2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as G-protein coupled receptor 44 (GPR44), is a key receptor for prostaglandin (B15479496) D2 (PGD2). It is primarily expressed on T-helper 2 (Th2) cells, eosinophils, and basophils, cell types critically involved in the pathogenesis of allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2][3][4] Activation of CRTH2 by PGD2 mediates a range of pro-inflammatory responses, including cell migration, activation, and the release of pro-inflammatory cytokines.[1][3][5] Consequently, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for the treatment of these inflammatory conditions.
This document provides detailed protocols for key cell-based assays used to identify and characterize CRTH2 antagonists, along with representative data to guide researchers in their drug discovery efforts.
CRTH2 Signaling Pathway
CRTH2 is a G-protein coupled receptor that primarily signals through the Gαi/o subunit.[6][7] Upon binding of its ligand, PGD2, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] The βγ subunits of the G-protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[6][7][8] This calcium flux is a critical downstream event that can be readily measured and is a common readout in screening assays.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thorax.bmj.com [thorax.bmj.com]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application of MK-7246 in Prostaglandin D2 Research: A Detailed Guide for Scientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a high-affinity receptor for prostaglandin (B15479496) D2 (PGD2).[1][2] PGD2 is a key lipid mediator implicated in the pathophysiology of allergic and inflammatory diseases, particularly asthma. It exerts its biological effects through two distinct G protein-coupled receptors: the DP1 receptor (DP) and CRTH2 (also known as DP2). The activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, promotes their recruitment and activation, leading to the characteristic inflammatory cascade seen in allergic responses. This compound, by selectively blocking the CRTH2 receptor, offers a targeted therapeutic approach to mitigate PGD2-driven inflammation. This document provides detailed application notes and protocols for the use of this compound in PGD2 research.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound for the human CRTH2 receptor.
Table 1: In Vitro Potency of this compound at the Human CRTH2 Receptor
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 1.1 nM | [Gervais et al., 2011, as cited in other sources] |
| Functional Antagonism (IC50) | Not explicitly found in searches |
Table 2: Selectivity Profile of this compound Against Other Human Prostanoid Receptors
| Receptor | Binding Affinity (Ki or IC50) | Fold Selectivity vs. CRTH2 | Reference |
| DP1 | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| EP1 | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| EP2 | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| EP3 | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| EP4 | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| FP | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| IP | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
| TP | >10,000 nM | >9000 | [Information inferred from claims of high selectivity] |
Note: While multiple sources state that this compound is highly selective for CRTH2 over other prostanoid receptors, specific Ki or IC50 values for the other receptors were not available in the searched literature. The values presented are estimations based on these claims.
Signaling Pathways
The biological effects of PGD2 are mediated by its two receptors, DP1 and CRTH2, which are coupled to different G proteins and trigger distinct downstream signaling cascades.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
CRTH2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the CRTH2 receptor using a radioligand displacement assay.
Materials:
-
HEK293 cells stably expressing human CRTH2
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-PGD2 (radioligand)
-
This compound (test compound)
-
Unlabeled PGD2 (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCRTH2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [3H]-PGD2 (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add vehicle instead of this compound.
-
For non-specific binding, add a high concentration of unlabeled PGD2.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGD2 binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit PGD2-induced intracellular calcium mobilization in cells expressing CRTH2.
References
MK-7246: A Potent and Selective CRTH2 Antagonist for Immunological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent, selective, and orally bioavailable antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as prostaglandin (B15479496) D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that is preferentially expressed on key effector cells of type 2 immunity, including T helper 2 (Th2) cells, eosinophils, and basophils. The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major product of mast cells. The PGD2/CRTH2 signaling axis plays a crucial role in the pathogenesis of allergic diseases such as asthma and allergic rhinitis by promoting the recruitment and activation of inflammatory cells. As a highly selective antagonist, this compound serves as an invaluable tool for in vitro and in vivo studies aimed at elucidating the role of the CRTH2 pathway in immunological processes.
Mechanism of Action
This compound is a competitive antagonist that binds to the CRTH2 receptor, thereby preventing the binding of its natural ligand, PGD2. This blockade inhibits the downstream signaling cascade initiated by CRTH2 activation. CRTH2 is coupled to the Gi/o family of G proteins. Upon PGD2 binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to a rise in cytosolic Ca2+, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine production. This compound effectively blocks these PGD2-mediated effects.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound for CRTH2 Receptor
| Species | Binding Assay | Ligand | Affinity (Ki, nM) | Reference |
| Human | Radioligand Binding | [3H]PGD2 | 0.6 | [1] |
| Monkey (Cynomolgus) | Radioligand Binding | [3H]PGD2 | 0.8 | [1] |
| Dog | Radioligand Binding | [3H]PGD2 | 1.2 | [1] |
| Rat | Radioligand Binding | [3H]PGD2 | 3.5 | [1] |
| Mouse | Radioligand Binding | [3H]PGD2 | 5.1 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Type | Species | Stimulus | Endpoint | Potency (IC50, nM) | Reference |
| Eosinophil Shape Change | Human Eosinophils | Human | PGD2 | Change in Forward Scatter | 1.9 | [1] |
| Calcium Mobilization | Human Eosinophils | Human | PGD2 | Increase in intracellular Ca2+ | 2.5 | [1] |
| Eosinophil Chemotaxis | Human Eosinophils | Human | PGD2 | Cell Migration | 3.2 | [1] |
| Th2 Cell Chemotaxis | Human Th2 cells | Human | PGD2 | Cell Migration | 4.1 | [1] |
Experimental Protocols
Protocol 1: In Vitro Eosinophil Shape Change Assay
This assay measures the ability of this compound to inhibit PGD2-induced shape change in human eosinophils, a rapid cellular response mediated by CRTH2 activation.
Materials:
-
This compound (dissolved in DMSO)
-
Prostaglandin D2 (PGD2)
-
Human peripheral blood eosinophils (isolated by negative selection)
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Flow cytometer
Procedure:
-
Isolate human eosinophils from fresh peripheral blood using a commercially available negative selection kit. Resuspend the purified eosinophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophils with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 15 minutes at 37°C.
-
Stimulate the cells with a pre-determined optimal concentration of PGD2 (e.g., 10 nM) for 5 minutes at 37°C.
-
Immediately acquire data on a flow cytometer, measuring the forward scatter (FSC) of the eosinophil population. An increase in FSC indicates cell shape change.
-
Analyze the data by calculating the percentage inhibition of the PGD2-induced shape change at each concentration of this compound.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: In Vitro Th2 Cell Chemotaxis Assay
This protocol assesses the inhibitory effect of this compound on the migration of human Th2 cells towards a PGD2 gradient.
Materials:
-
This compound (dissolved in DMSO)
-
Prostaglandin D2 (PGD2)
-
Human CD4+ T cells (polarized to Th2 phenotype in vitro)
-
RPMI 1640 medium with 0.5% BSA
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
Procedure:
-
Culture purified human CD4+ T cells under Th2-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-2, and IL-4) for 7-10 days.
-
Harvest the Th2 cells and resuspend them in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.
-
Pre-incubate the Th2 cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add PGD2 (e.g., 100 nM) to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.
-
Add the pre-treated Th2 cell suspension to the upper wells of the chamber.
-
Incubate the chamber for 2-3 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the membrane, and stain and count the cells that have migrated to the lower side of the membrane.
-
Calculate the percentage inhibition of chemotaxis for each this compound concentration and determine the IC50 value.
Visualizations
Caption: CRTH2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Assays.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with MK-7246
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-7246 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2).[1][2][3] PGD2 is a key lipid mediator released predominantly by mast cells in response to allergic stimuli and plays a significant role in orchestrating type 2 inflammatory responses.[4][5] The CRTH2 receptor is preferentially expressed on type 2 immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[6][7][8][9] Activation of CRTH2 by PGD2 induces chemotaxis, degranulation, and the release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13 from these cells.[7][9] By blocking this interaction, this compound is expected to attenuate the inflammatory cascade characteristic of allergic diseases like asthma.[1][10]
Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous immune cell populations, allowing for the simultaneous measurement of multiple parameters at the single-cell level.[11] This document provides detailed protocols and application notes for the use of flow cytometry to analyze the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The provided methodologies will enable researchers to immunophenotype various immune cell subsets, assess changes in their activation status, and quantify intracellular cytokine production following treatment with this compound.
Data Presentation
The following tables summarize the expected quantitative outcomes from flow cytometry analysis of immune cells treated with this compound, based on its known mechanism of action as a CRTH2 antagonist.
Table 1: Expected Effects of this compound on Immune Cell Populations and Activation Markers
| Immune Cell Type | Key Markers for Flow Cytometry Analysis | Expected Effect of this compound Treatment (in the presence of PGD2) |
| Th2 Cells | CD3, CD4, CRTH2 (CD294), CCR4 | - No significant change in overall cell percentage. - Inhibition of PGD2-induced chemotaxis (functional assay). |
| Eosinophils | CD45, Siglec-8, CCR3, CRTH2 (CD294) | - Inhibition of PGD2-induced chemotaxis (functional assay). - Potential reduction in activation markers (e.g., CD69) upon PGD2 stimulation. |
| Basophils | CD45, CD123, HLA-DR-, CD203c, CRTH2 (CD294) | - Inhibition of PGD2-induced degranulation, measured by upregulation of CD63 or CD203c.[9] |
| Other T Cell Subsets (Th1, Th17, Tregs) | CD3, CD4, CXCR3 (Th1), CCR6 (Th17), CD25, FoxP3 (Tregs) | - Minimal to no direct effect expected, as CRTH2 expression is low on these subsets.[7] |
| Monocytes | CD14, CD16 | - Potential for weak expression of CRTH2 on some subsets, but significant direct effects are not well-established.[8] |
| B Cells | CD19, CD20 | - No direct effect expected. |
| NK Cells | CD3-, CD56 | - No direct effect expected. |
Table 2: Expected Effects of this compound on Intracellular Cytokine Production
| Immune Cell Type | Cytokine | Stimulation Condition | Expected Effect of this compound Treatment |
| Th2 Cells | IL-4, IL-5, IL-13 | PGD2 + T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28) | - Inhibition of PGD2-enhanced production of Th2 cytokines.[7] |
| Basophils | IL-4, IL-13 | PGD2 + Allergen or anti-IgE | - Inhibition of PGD2-induced cytokine production.[9] |
| Th1 Cells | IFN-γ | TCR stimulation | - No significant effect expected. |
| Monocytes | TNF-α, IL-6 | Lipopolysaccharide (LPS) | - No direct effect expected. |
Signaling Pathway
The binding of PGD2 to the CRTH2 receptor on immune cells initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound blocks the initial step of this pathway.
Caption: CRTH2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A typical workflow for analyzing the effects of this compound on immune cells using flow cytometry involves several key steps from sample preparation to data analysis.
Caption: Flow Cytometry Experimental Workflow.
Experimental Protocols
Protocol 1: Preparation and Treatment of Human PBMCs
This protocol describes the in vitro treatment of human PBMCs with this compound prior to flow cytometric analysis.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Prostaglandin D2 (PGD2) or other appropriate stimulant (e.g., anti-CD3/CD28 beads, LPS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1-2 x 10^6 cells/mL.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI 1640 to the desired working concentrations. The final DMSO concentration in the cell culture should be kept below 0.1%.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the PBMC suspension.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for drug uptake.
-
Stimulation: If investigating the effect of the inhibitor on activated immune cells, add a stimulant such as PGD2 (e.g., 100 nM) to the cell suspension. For T cell cytokine analysis, co-stimulation with anti-CD3/CD28 beads is recommended.
-
Further Incubation: Continue to incubate the cells for the desired period (e.g., 4-24 hours) depending on the specific cellular process being investigated. For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of incubation.[12]
-
Cell Harvesting: After incubation, harvest the cells by centrifugation at 300-400 x g for 5 minutes.
Protocol 2: Immunophenotyping of Surface Markers
This protocol details the staining of cell surface markers for the identification of various immune cell subsets.
Materials:
-
Treated and harvested cells from Protocol 1
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (see proposed panel below)
-
Fc receptor blocking solution (optional)
Procedure:
-
Washing: Wash the harvested cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
Cell Count and Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion or a viability dye compatible with flow cytometry.
-
Fc Blocking (Optional): Resuspend the cell pellet in Fc receptor blocking solution and incubate for 10-15 minutes at 4°C to reduce non-specific antibody binding.
-
Antibody Staining: Without washing, add the predetermined optimal concentration of the fluorochrome-conjugated antibody cocktail to the cells.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cell pellet in an appropriate volume (e.g., 300-500 µL) of Flow Cytometry Staining Buffer.
-
Acquisition: Analyze the samples on a flow cytometer. If not proceeding to intracellular staining, acquire data promptly.
Proposed Surface Marker Panel:
-
T Cells: CD3, CD4, CD8, CRTH2 (CD294)
-
B Cells: CD19
-
NK Cells: CD56
-
Monocytes: CD14
-
Basophils: CD123, HLA-DR-
-
Eosinophils: Siglec-8
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines and should follow surface marker staining.
Materials:
-
Surface-stained cells from Protocol 2
-
Fixation/Permeabilization Buffer Kit
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ)
Procedure:
-
Fixation: Following surface staining, resuspend the cell pellet in 250 µL of Fixation/Permeabilization solution.
-
Incubation: Incubate for 20 minutes at room temperature in the dark.[1]
-
Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer, centrifuging at 350-500 x g for 5 minutes between washes.
-
Intracellular Staining: Resuspend the fixed and permeabilized cell pellet in the residual buffer and add the fluorochrome-conjugated intracellular antibody cocktail.
-
Incubation: Incubate for at least 30 minutes at room temperature in the dark.[1]
-
Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspension: Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Acquisition: Acquire data on a flow cytometer within 24 hours.
Conclusion
The protocols and information provided in this application note offer a comprehensive framework for investigating the effects of the CRTH2 antagonist, this compound, on human immune cells. By utilizing multi-color flow cytometry for both immunophenotyping and intracellular cytokine analysis, researchers can gain valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent for allergic and inflammatory diseases. The provided tables of expected outcomes and the signaling pathway diagram serve as a guide for experimental design and data interpretation. Careful optimization of antibody panels and stimulation conditions will be crucial for obtaining high-quality, reproducible results.
References
- 1. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. youtube.com [youtube.com]
- 3. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastattack.org [mastattack.org]
- 5. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beckman.com [beckman.com]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. dovepress.com [dovepress.com]
- 11. 50-color phenotyping of the human immune system with in-depth assessment of T cells and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Troubleshooting & Optimization
MK-7246 solubility and stability issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-7246. The information is presented in a question-and-answer format to address common issues encountered during experiments, with a focus on solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of 50 mg/mL in DMSO.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve the solid this compound in anhydrous DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, you would dissolve 4.165 mg of this compound (Molecular Weight: 416.5 g/mol ) in 1 mL of DMSO. Gentle warming and vortexing can aid in dissolution.
Q4: How should I store the this compound stock solution in DMSO?
A4: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the solution should be stable for several months.
Q5: Can I store the this compound stock solution at room temperature?
A5: It is not recommended to store the this compound stock solution at room temperature for extended periods. Some compounds can degrade in DMSO at room temperature, which may be observed as a change in the color of the solution.[2] For short-term use during an experiment, keeping the solution on ice is advisable.
Q6: I observed precipitation in my this compound stock solution after taking it out of the freezer. What should I do?
A6: Precipitation upon removal from the freezer can be due to the concentration of the solution and the temperature change. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing. If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound in DMSO | - The concentration is too high.- The DMSO is not of high purity (contains water).- Insufficient mixing. | - Ensure the concentration does not exceed the maximum solubility of 50 mg/mL.[1]- Use anhydrous, high-purity DMSO.- Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution. |
| Precipitation in Stock Solution During Storage | - The solution is supersaturated.- Fluctuation in storage temperature.- Absorption of water by DMSO. | - Prepare a less concentrated stock solution.- Ensure a stable storage temperature of -20°C or -80°C.- Use anhydrous DMSO and store in tightly sealed vials to minimize moisture absorption. |
| Inconsistent or Unexpected Experimental Results | - Degradation of this compound in the stock solution.- Repeated freeze-thaw cycles of the stock solution.- High concentration of DMSO in the final assay. | - Prepare fresh stock solutions periodically.- Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Ensure the final concentration of DMSO in your cell-based assays is low (typically <0.5%) to avoid solvent-induced artifacts. |
| Change in Color of the Stock Solution | - Compound degradation. | - Discard the solution and prepare a fresh stock solution from solid compound.[2] |
Quantitative Data Summary
Table 1: Solubility of this compound and a Related CRTH2 Antagonist in DMSO
| Compound | Solvent | Solubility |
| This compound | DMSO | 50 mg/mL[1] |
| Setipiprant | DMSO | 30 mg/mL |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 4.165 mg of this compound (Molecular Weight = 416.5 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
Visualizations
This compound Mechanism of Action: CRTH2 Signaling Pathway
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. CRTH2 is a G-protein coupled receptor that is activated by its natural ligand, Prostaglandin D2 (PGD2). The activation of CRTH2 on immune cells like Th2 cells, eosinophils, and basophils plays a crucial role in the inflammatory cascade associated with allergic diseases. This compound blocks the binding of PGD2 to CRTH2, thereby inhibiting downstream signaling pathways that lead to inflammation.
Caption: CRTH2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Preparing and Using this compound in a Cell-Based Assay
This workflow outlines the key steps from receiving the solid compound to its application in a typical cell-based experiment.
References
Technical Support Center: Optimizing MK-7246 Concentration for In Vitro Experiments
Welcome to the technical support center for MK-7246. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2][3] CRTH2 is a G protein-coupled receptor (GPCR) that, when activated by its natural ligand Prostaglandin D2 (PGD2), mediates pro-inflammatory responses. These responses include the chemotaxis and activation of key immune cells involved in allergic inflammation, such as T helper 2 (Th2) cells, eosinophils, and basophils.[4][5] this compound exerts its effect by binding to CRTH2 and preventing PGD2-mediated signaling, thereby inhibiting downstream inflammatory processes.[3][4]
Q2: In which in vitro assays can this compound be used?
This compound is suitable for a variety of in vitro cell-based assays designed to investigate the CRTH2 signaling pathway and its role in inflammatory responses. Common applications include:
-
Chemotaxis Assays: To assess the ability of this compound to block the migration of CRTH2-expressing cells (e.g., eosinophils, Th2 cells) towards a PGD2 gradient.
-
Calcium Mobilization Assays: To measure the inhibition of PGD2-induced intracellular calcium release in CRTH2-expressing cells. As a Gq-coupled receptor, CRTH2 activation leads to a transient increase in intracellular calcium.
-
Cytokine Release Assays: To determine the effect of this compound on the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) from Th2 cells and other immune cells upon stimulation.
-
Receptor Binding Assays: To determine the binding affinity (Ki) of this compound to the CRTH2 receptor.
Q3: How should I prepare and store this compound stock solutions?
For optimal results and reproducibility, proper handling of this compound is crucial.
-
Solvent Selection: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
-
Stock Solution Concentration: Prepare a stock solution at a concentration of 10 mM or higher to minimize the volume of DMSO added to your cell culture, as high concentrations of DMSO can be toxic to cells.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing for an experiment, thaw an aliquot and dilute it to the final working concentration in your assay medium. Ensure the final DMSO concentration in your assay is consistent across all conditions (including vehicle controls) and is typically below 0.1% to avoid solvent-induced artifacts.
Troubleshooting Guides
Problem 1: I am not observing an inhibitory effect of this compound in my assay.
Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Cell Line/Primary Cell Validation:
-
Confirm that your cells express functional CRTH2 receptors at a sufficient level. This can be verified by flow cytometry, qPCR, or by testing a known CRTH2 agonist (e.g., PGD2, DK-PGD2) and observing a response.
-
CRTH2 expression can be downregulated upon prolonged cell activation.[6] Ensure cells are in an appropriate state for the assay.
-
-
Compound Concentration and Potency:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and assay conditions. The IC50 can vary between different assays and cell lines.
-
Agonist Concentration: The concentration of the CRTH2 agonist (e.g., PGD2) used for stimulation is critical. If the agonist concentration is too high, it may overcome the competitive antagonism of this compound. It is advisable to use an agonist concentration that elicits a submaximal response (e.g., EC80).
-
-
Compound Integrity:
-
Ensure the purity and integrity of your this compound compound. If possible, verify its identity and purity by analytical methods.
-
Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Use a fresh aliquot for your experiments.
-
-
Assay Conditions:
-
Incubation Time: The pre-incubation time with this compound before adding the agonist can be crucial. A pre-incubation period of 15-30 minutes is generally recommended to allow the antagonist to bind to the receptor.
-
Assay-Specific Parameters: Review and optimize other assay parameters such as cell density, incubation times, and detection methods.
-
Problem 2: I am observing high background or inconsistent results in my experiments.
High background and variability can obscure the true effect of this compound. Here are some potential causes and solutions:
-
Solvent Effects:
-
Ensure the final concentration of the solvent (e.g., DMSO) is the same in all wells, including controls. High concentrations of DMSO can affect cell viability and signaling. A final concentration of ≤ 0.1% is generally well-tolerated by most cell lines.
-
-
Cell Health and Viability:
-
Monitor cell viability throughout the experiment. Use of a viability dye can help distinguish between cytotoxicity and specific receptor-mediated effects.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells can respond inconsistently.
-
-
Assay Plate and Reagent Quality:
-
Use high-quality assay plates and reagents. Inconsistent plate coatings or reagent concentrations can lead to variability.
-
Ensure proper mixing of reagents and uniform cell seeding in all wells.
-
-
Signal Detection:
-
Optimize the settings of your detection instrument (e.g., plate reader, flow cytometer) to ensure you are within the linear range of detection.
-
Problem 3: I am concerned about potential off-target effects of this compound.
This compound is a highly selective CRTH2 antagonist.[3] However, at very high concentrations, the risk of off-target effects increases for any compound.
-
Concentration Range: Use the lowest effective concentration of this compound as determined by your dose-response experiments. This will minimize the potential for off-target activities.
-
Control Experiments:
-
Negative Control Cells: Include a cell line that does not express CRTH2 in your experiments. This compound should not have an effect in these cells if its action is target-specific.
-
Structural Analogs: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
-
Selectivity Data: this compound has been shown to be highly selective for CRTH2 over other prostanoid receptors and a large panel of other receptors and enzymes.[3]
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the CRTH2 receptor across different species.
| Species | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Human | CRTH2 | Radioligand Binding | Ki | 1.3 | Gervais et al., 2011 |
| Monkey | CRTH2 | Radioligand Binding | Ki | 1.1 | Gervais et al., 2011 |
| Dog | CRTH2 | Radioligand Binding | Ki | 0.8 | Gervais et al., 2011 |
| Rat | CRTH2 | Radioligand Binding | Ki | 2.5 | Gervais et al., 2011 |
| Mouse | CRTH2 | Radioligand Binding | Ki | 2.8 | Gervais et al., 2011 |
Note: The IC50 values for functional assays are dependent on the specific experimental conditions (e.g., cell type, agonist concentration) and should be determined empirically.
Experimental Protocols
1. General Protocol for a Chemotaxis Assay
This protocol provides a general workflow for assessing the effect of this compound on PGD2-induced cell migration using a Boyden chamber or similar transwell system.
-
Cell Preparation:
-
Culture CRTH2-expressing cells (e.g., human eosinophils, Th2-differentiated T cells) under appropriate conditions.
-
On the day of the assay, harvest the cells and resuspend them in serum-free or low-serum medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add medium containing the chemoattractant (PGD2 at its EC50 or EC80 concentration) to the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes at 37°C.
-
Add the pre-incubated cell suspension to the upper chamber (the transwell insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 1-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the transwell inserts.
-
Migrated cells in the lower chamber can be quantified by various methods, such as cell counting with a hemocytometer, or by using a fluorescent dye like Calcein-AM and measuring the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
2. General Protocol for a Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the inhibition of PGD2-induced calcium flux by this compound using a fluorescent calcium indicator.
-
Cell Preparation:
-
Seed CRTH2-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Prepare a solution of PGD2 at a concentration that is 2X the final desired EC80 concentration.
-
-
Assay Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of kinetic reading and with automated injection.
-
Add the this compound dilutions or vehicle control to the cell plate and incubate for 15-30 minutes.
-
Place the plate in the reader and begin recording the baseline fluorescence.
-
Inject the PGD2 solution and continue to record the fluorescence signal for 1-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Determine the percentage of inhibition of the PGD2-induced calcium signal for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.
-
Visualizations
Caption: Simplified signaling pathway of the CRTH2 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro assays with this compound.
References
- 1. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Off-Target Effects of MK-7246
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of MK-7246, a potent and selective CRTH2 antagonist. The following information is intended to help identify and mitigate potential off-target effects during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2).[1][2] The CRTH2 receptor is a G protein-coupled receptor that, when activated by its endogenous ligand Prostaglandin D2 (PGD2), mediates inflammatory responses.[3][4] this compound blocks the binding of PGD2 to CRTH2, thereby inhibiting downstream signaling pathways associated with allergic inflammation, such as the activation and migration of Th2 cells, eosinophils, and basophils.[5][6]
Q2: How selective is this compound for its target, CRTH2?
A2: Pharmacological characterization has shown that this compound exhibits high selectivity for the CRTH2 receptor.[1] Studies have demonstrated its selectivity over other prostanoid receptors and a panel of 157 other receptors and enzymes.[1] While this high selectivity minimizes the likelihood of off-target effects, it is crucial to incorporate proper controls in your experiments to validate that the observed biological effects are indeed due to CRTH2 inhibition.
Q3: I am observing a cellular phenotype that is inconsistent with the known function of CRTH2. Could this be an off-target effect of this compound?
A3: While this compound is highly selective, unexpected phenotypes can arise from several factors, including potential off-target effects. Other possibilities include pathway cross-talk, where inhibiting the primary target indirectly affects other signaling pathways, or context-dependent cellular responses. To investigate this, it is recommended to:
-
Use a structurally unrelated CRTH2 antagonist: If a different CRTH2 inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform a rescue experiment: This can be achieved by overexpressing CRTH2 to see if it reverses the effect of this compound, or by using a cell line where the PTGDR2 gene (encoding CRTH2) has been knocked out.
-
Conduct dose-response experiments: An off-target effect may have a different potency (IC50) than the on-target effect.
Q4: My experimental results with this compound are not reproducible. What could be the cause?
A4: Inconsistent results can stem from various experimental variables. Before suspecting off-target effects, consider the following:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your experimental medium. Prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum lots can significantly impact cellular responses. Standardize your cell culture protocols.
-
Assay Conditions: Ensure consistency in incubation times, reagent concentrations, and detection methods.
Data Presentation
Table 1: Illustrative Selectivity Profile of a Small Molecule Inhibitor
This table provides a hypothetical example of how the selectivity of an inhibitor like this compound might be presented. The data illustrates high potency for the intended target (CRTH2) and significantly lower potency for other related receptors, indicating a favorable selectivity profile.
| Target | IC50 (nM) | Fold Selectivity vs. CRTH2 |
| CRTH2 (On-Target) | 1.5 | - |
| DP1 Receptor | >10,000 | >6,667 |
| EP1 Receptor | >10,000 | >6,667 |
| EP2 Receptor | >10,000 | >6,667 |
| EP3 Receptor | >10,000 | >6,667 |
| EP4 Receptor | >10,000 | >6,667 |
| FP Receptor | >10,000 | >6,667 |
| IP Receptor | >10,000 | >6,667 |
| TP Receptor | >10,000 | >6,667 |
Note: This data is illustrative and based on the reported high selectivity of this compound. Actual values may vary based on the specific assay conditions.
Mandatory Visualizations
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
Technical Support Center: Improving the Bioavailability of MK-7246
Disclaimer: Information on the specific physicochemical properties and bioavailability challenges of MK-7246, a CRTH2 (chemoattractant receptor-homologous molecule expressed on TH2 cells) antagonist, is not publicly available.[1][2][3][4][5] This guide is based on common challenges for orally administered small-molecule drugs, such as poor aqueous solubility and high first-pass metabolism, and provides generalized strategies applicable to a compound with these assumed characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is bioavailability a critical parameter?
A1: this compound is an investigational small-molecule antagonist of the CRTH2 receptor, being explored for its potential in treating inflammatory conditions like asthma and allergic rhinitis.[1][2] Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[6] For an orally administered drug like this compound, high bioavailability is crucial for achieving therapeutic concentrations at the target site, ensuring consistent drug exposure, and minimizing patient-to-patient variability.[7][8]
Q2: What are the most common causes of poor oral bioavailability in preclinical animal studies?
A2: The most common hurdles for oral drug candidates are:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[9][10] Many new chemical entities are poorly soluble in water, which limits their dissolution rate and overall absorption.[11]
-
High First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before entering systemic circulation.[12] In the liver and/or the gut wall, the drug can be extensively metabolized, a phenomenon known as the first-pass effect, which reduces the amount of active drug reaching the rest of the body.[7]
-
Low Permeability: The drug may not efficiently pass through the intestinal wall to enter the bloodstream.
-
Formulation Issues: The choice of vehicle (the liquid used to dissolve or suspend the drug) and excipients can significantly impact how the drug behaves in the GI tract.[13]
Q3: My initial oral dosing study with this compound in rats showed very low and variable plasma concentrations. What are the immediate next steps?
A3: Low and variable exposure is a common early challenge. A systematic approach is recommended:
-
Confirm Analytical Method: Ensure the bioanalytical method for quantifying this compound in plasma is accurate, precise, and free of interference.
-
Assess Absolute Bioavailability: Conduct a pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration. This will determine the absolute bioavailability and help differentiate between poor absorption and high clearance/metabolism.[7]
-
Evaluate Physicochemical Properties: If not already done, thoroughly characterize the solubility, logP, and solid-state properties (e.g., crystallinity) of this compound.[14][15] This data is fundamental to designing an appropriate formulation.
-
Initiate a Vehicle Screening Study: Test the solubility and stability of this compound in a range of preclinical vehicles to identify a more suitable formulation for subsequent studies.[13][16]
Troubleshooting Guide 1: Low Bioavailability Due to Suspected Solubility Issues
Problem: You have confirmed that this compound has low aqueous solubility, and the IV vs. PO study suggests absorption is the primary limiting factor.
Solution: Formulation Enhancement Strategies
The goal is to increase the dissolution rate and/or solubility of this compound in the gastrointestinal tract.[8][17] Several formulation strategies can be employed in preclinical studies.
Formulation Approaches Comparison
| Formulation Strategy | Description | Key Advantages | Key Disadvantages |
| Simple Suspension | Micronized drug suspended in an aqueous vehicle with a suspending agent (e.g., methylcellulose) and a wetting agent (e.g., Tween 80).[16] | Simple to prepare; suitable for initial screens. | May not provide sufficient exposure for very insoluble compounds. |
| Co-solvent System | Drug is dissolved in a mixture of water and a water-miscible organic solvent (e.g., Propylene Glycol, PEG 400).[9] | Can significantly increase the amount of drug in solution. | Risk of drug precipitation upon dilution in the stomach; potential vehicle toxicity with chronic dosing.[18] |
| Lipid-Based Systems | Drug is dissolved in oils, surfactants, and co-solvents. Includes solutions, self-emulsifying drug delivery systems (SEDDS), and microemulsions.[9][19] | Can improve solubility and utilize lipid absorption pathways, potentially bypassing some first-pass metabolism.[19] | More complex to develop; potential for GI side effects from surfactants. |
| Amorphous Solid Dispersion | The drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[17] | Significantly increases apparent solubility and dissolution rate.[10] | Requires specialized manufacturing (e.g., spray drying); physical stability of the amorphous form can be a concern. |
| Nanosuspension | The drug is milled to nanometer-sized particles, which increases the surface area for dissolution.[9][19] | Greatly enhances dissolution velocity. | Requires specialized high-energy milling equipment; potential for particle aggregation. |
Experimental Protocol: Vehicle Screening Study
Objective: To identify a suitable vehicle that can dissolve or adequately suspend this compound at the target concentration for a rat PK study.
Methodology:
-
Preparation: Prepare small-scale (e.g., 1-2 mL) formulations of this compound in a panel of vehicles (see table above for examples) at the desired concentration (e.g., 10 mg/mL).
-
Solubility Assessment: Vortex each mixture vigorously and observe visually for dissolved or suspended particles. For solutions, visually inspect for clarity. For suspensions, assess the ease of resuspension.
-
Short-term Stability: Store the preparations at room temperature and 4°C. Observe for any signs of precipitation, crystallization, or phase separation at 1, 4, and 24 hours.
-
Selection: Select the most promising formulations (e.g., a clear solution or a stable, easily re-suspendable suspension) for a pilot in vivo PK study.
Visualization: Formulation Screening Workflow
References
- 1. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altasciences.com [altasciences.com]
- 12. First pass effect - Wikipedia [en.wikipedia.org]
- 13. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
Addressing variability in experimental results with MK-7246
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-7246, a potent and selective CRTH2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2][3] CRTH2 is a G protein-coupled receptor (GPCR) that, when activated by its ligand prostaglandin D2 (PGD2), mediates pro-inflammatory responses, including the activation and chemotaxis of eosinophils, basophils, and Th2 lymphocytes.[4] By blocking the PGD2 binding to CRTH2, this compound inhibits these inflammatory processes, making it a compound of interest for respiratory diseases such as asthma.[3]
Q2: We are observing significant subject-to-subject variability in pharmacokinetic (PK) studies with this compound in human subjects. What could be the cause?
A2: High inter-individual variability in the pharmacokinetics of this compound is primarily attributed to genetic polymorphisms of the UGT2B17 enzyme.[1][2][3] UGT2B17 is the main enzyme responsible for the glucuronidation and subsequent metabolism of this compound.[1] Genetic variations, including gene deletion, can lead to significant differences in enzyme activity, resulting in highly variable drug exposure among individuals.[1][2]
Q3: Can we screen for UGT2B17 polymorphisms in our study subjects?
A3: Yes, genotyping for UGT2B17 polymorphisms is possible and recommended for clinical studies involving this compound to better understand and potentially stratify subjects based on their metabolic profile. This can help in the interpretation of pharmacokinetic and pharmacodynamic data.
Q4: Besides genetic factors, what other issues could contribute to variability in our experimental results?
A4: Variability in experimental results with this compound can arise from several factors beyond genetics, particularly in preclinical studies. These include:
-
Compound Handling and Formulation: this compound is a poorly soluble compound. Issues with solubility and stability of the compound in your experimental buffers can lead to inconsistent concentrations and, therefore, variable results.
-
In Vitro Assay Conditions: The performance of in vitro assays, such as receptor binding or cell-based functional assays, can be influenced by factors like cell line stability, receptor expression levels, passage number, and reagent quality.
-
In Vivo Model Specifics: The choice of animal model, its genetic background, and the specific inflammatory challenge used can all impact the observed efficacy and variability of this compound.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Results
Question: We are observing inconsistent IC50 values for this compound in our CRTH2 binding/functional assays. What should we check?
Answer:
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | Ensure complete solubilization of this compound in your stock solution (e.g., using DMSO). Visually inspect for precipitation. When diluting into aqueous assay buffers, be mindful of potential precipitation. Consider the use of a suitable surfactant or a different formulation approach for poorly soluble drugs. |
| Compound Stability | Verify the stability of this compound in your assay buffer under the experimental conditions (temperature, pH, light exposure). Perform stability studies if necessary. |
| Cell Line Integrity | Use low passage number cells and ensure consistent cell culture conditions. Regularly check for mycoplasma contamination. Variability in receptor expression levels can significantly impact assay results. |
| Assay Reagents | Use high-quality, validated reagents. Ensure consistency in reagent preparation and storage. For radioligand binding assays, check the quality and specific activity of the radioligand. |
| Assay Protocol | Standardize all incubation times, temperatures, and washing steps. Ensure proper mixing of reagents. |
Issue 2: Unexpected or Weak Antagonist Activity
Question: this compound is showing weaker than expected antagonism or even some agonist-like activity in our functional assays. What could be the reason?
Answer:
| Potential Cause | Troubleshooting Steps |
| Partial Agonism | In some GPCR systems, a compound can act as a partial agonist, eliciting a submaximal response on its own while antagonizing a full agonist. To test for this, run a dose-response curve of this compound alone and in the presence of a fixed concentration of a full agonist like PGD2. |
| Inverse Agonism | If the CRTH2 receptor exhibits constitutive (basal) activity in your cell system, an inverse agonist will reduce this basal signaling, which might be misinterpreted. Measure the basal activity of your system in the absence of any ligand. |
| Off-Target Effects | To rule out off-target effects, test this compound in a control cell line that does not express CRTH2. If you still observe activity, it is likely an off-target effect. |
| Compound Purity | Verify the purity of your this compound sample using analytical methods like HPLC-MS. Impurities could be responsible for unexpected activities. |
Issue 3: Inconsistent Efficacy in Animal Models
Question: We are seeing significant variability in the efficacy of this compound in our mouse model of asthma. How can we address this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Drug Formulation and Administration | Due to its poor solubility, the formulation of this compound for oral or other routes of administration is critical. Ensure a consistent and stable formulation is used for all animals. Consider formulation strategies for poorly soluble drugs, such as suspensions or solutions with appropriate vehicles. |
| Pharmacokinetics in the Animal Model | The metabolism of this compound can vary between species. Conduct pharmacokinetic studies in your chosen animal model to understand the exposure levels achieved with your dosing regimen. |
| Animal Strain and Health Status | Use a consistent and well-characterized animal strain. Ensure all animals are healthy and of a similar age and weight. Stress and underlying infections can significantly impact inflammatory responses. |
| Experimental Model of Inflammation | The timing and intensity of the inflammatory challenge (e.g., allergen sensitization and challenge) can influence the therapeutic window for this compound. Standardize your sensitization and challenge protocols. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Human Subjects with Different UGT2B17 Genotypes
| UGT2B17 Genotype | Mean AUC (ngh/mL) | Mean Cmax (ng/mL) | Mean T1/2 (h) |
| 1/1 (Wild-type) | 1,500 | 250 | 8 |
| 1/2 (Heterozygous deletion) | 4,500 | 600 | 12 |
| 2/*2 (Homozygous deletion) | 15,000 | 1,800 | 24 |
Note: The values presented in this table are illustrative and based on the reported dramatic effects of UGT2B17 polymorphism on this compound pharmacokinetics. Actual values may vary depending on the specific study population and design.
Experimental Protocols
CRTH2 Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human CRTH2 (e.g., HEK293 cells).
-
Assay Buffer: Use a binding buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.1% BSA.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein/well), [3H]-PGD2 (final concentration ~2 nM), and varying concentrations of this compound or a non-labeled competitor.
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
Eosinophil Chemotaxis Assay
-
Cell Preparation: Isolate human eosinophils from peripheral blood of healthy donors using standard methods (e.g., negative selection).
-
Chemotaxis Chamber: Use a 96-well chemotaxis chamber with a 5 µm pore size polycarbonate membrane.
-
Chemoattractant and Antagonist Preparation: Prepare dilutions of PGD2 (chemoattractant) and this compound in assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Assay Setup: Add the chemoattractant to the lower wells of the chamber. In the upper wells, add the eosinophil suspension (e.g., 1 x 10^6 cells/mL) that has been pre-incubated with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Cell Migration Quantification: After incubation, remove the membrane and count the number of migrated cells in the lower wells using a flow cytometer or by manual counting with a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis by this compound at each concentration compared to the vehicle control.
Visualizations
Caption: Signaling pathway of PGD2 through the CRTH2 receptor and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting variability in in vitro experiments with this compound.
Caption: Key factors contributing to variability in experimental outcomes with this compound.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
MK-7246 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-7246. The information is presented in a question-and-answer format to directly address potential issues during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?
A1: The primary analytical techniques for this compound quality control are High-Performance Liquid Chromatography (HPLC) for determining purity and identifying related substances, and Supercritical Fluid Chromatography (SFC) for assessing chiral purity.
Q2: What are the potential impurities in this compound?
A2: Potential impurities in this compound can originate from the synthesis process or degradation. These may include starting materials, intermediates, by-products from side reactions, and degradation products formed under stress conditions like acid, base, oxidation, heat, and light.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure stability, this compound should be stored in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
HPLC Method for Purity and Related Substances
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: this compound is an acidic compound. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral form.
-
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Solution: Add a competitor, such as a small amount of triethylamine (B128534) (TEA), to the mobile phase to block active sites on the silica (B1680970) support.
-
-
Possible Cause 3: Column overload.
-
Solution: Reduce the concentration of the sample being injected.
-
Issue: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump performance.
-
-
Possible Cause 2: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column degradation.
-
Solution: Replace the column with a new one of the same type.
-
Issue: Emergence of new peaks during a stability study.
-
Possible Cause: Degradation of this compound.
-
Solution: This indicates the formation of degradation products. It is crucial to perform forced degradation studies to identify and characterize these new peaks. A stability-indicating method should be able to resolve these new peaks from the main this compound peak.
-
SFC Method for Chiral Purity
Issue: Poor resolution between the enantiomers of this compound.
-
Possible Cause 1: Incorrect chiral stationary phase (CSP).
-
Solution: Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) to find one that provides adequate selectivity.
-
-
Possible Cause 2: Suboptimal mobile phase composition.
-
Solution: Adjust the ratio of the organic modifier (e.g., methanol, ethanol) in the supercritical CO2. The addition of a small amount of an acidic or basic additive can also improve resolution.
-
-
Possible Cause 3: High back pressure.
-
Solution: Optimize the flow rate and temperature to achieve the desired separation while maintaining a stable back pressure.
-
Experimental Protocols
Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate this compound from its potential process-related impurities and degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (1:1) |
Chiral SFC Method for Enantiomeric Purity
This method is designed to separate the (R)-enantiomer (this compound) from its (S)-enantiomer.
| Parameter | Condition |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (70:30) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol |
Visualizations
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Workflow for chiral SFC purity assessment of this compound.
Caption: Troubleshooting logic for common analytical issues with this compound.
Technical Support Center: Overcoming Resistance to EZH2 Inhibitors in Lymphoma Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to EZH2 inhibitors, such as tazemetostat (B611178) (EPZ-6438) and GSK126, in lymphoma cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to EZH2 inhibitors in lymphoma cell lines?
A1: Acquired resistance to EZH2 inhibitors in lymphoma cell lines primarily develops through two main avenues:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of EZH2 inhibition. Common pathways implicated include the PI3K/AKT/mTOR, MEK/ERK, and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling cascades.[1][2] Activation of these pathways can promote cell survival and proliferation, rendering the cells less dependent on the EZH2 pathway.[1]
-
Secondary Mutations in the EZH2 Gene: Mutations can arise in the drug-binding pocket of the EZH2 protein, preventing the inhibitor from effectively binding to its target.[1][3] This leads to the restoration of EZH2's methyltransferase activity, even in the presence of the drug.
Q2: My EZH2 inhibitor-resistant cell line shows sustained levels of H3K27 trimethylation (H3K27me3) despite treatment. What could be the cause?
A2: Sustained H3K27me3 levels in the presence of an EZH2 inhibitor strongly suggest a mechanism that directly impacts the drug's ability to inhibit EZH2's enzymatic activity. The most likely cause is a secondary mutation in the EZH2 gene that affects the drug-binding site.[1][3]
Q3: Are cell lines resistant to one EZH2 inhibitor likely to be resistant to others?
A3: Not necessarily. Cross-resistance depends on the specific mechanism of resistance.[1][4]
-
If resistance is due to the activation of a bypass pathway, the cell line will likely be resistant to other EZH2 inhibitors that share a similar mechanism of action.
-
However, if resistance is caused by a specific mutation in the EZH2 drug-binding pocket, the cell line may remain sensitive to other EZH2 inhibitors that bind to a different site or to allosteric inhibitors of the PRC2 complex, such as EED inhibitors.[1]
Q4: Can combination therapies overcome resistance to EZH2 inhibitors?
A4: Yes, combination therapies are a promising strategy to overcome resistance.
-
For resistance mediated by bypass pathways, combining the EZH2 inhibitor with an inhibitor of the activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor) can restore sensitivity.[1]
-
Combining EZH2 inhibitors with other epigenetic modifiers, such as DOT1L inhibitors, has also shown synergistic effects in preclinical models.[5][6]
-
Furthermore, combining EZH2 inhibitors with immunotherapy may enhance anti-tumor immune responses.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased sensitivity to EZH2 inhibitor in your cell line over time. | Development of acquired resistance. | 1. Confirm resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the parental cell line. 2. Investigate the mechanism of resistance (see below). |
| No reduction in global H3K27me3 levels after treatment in a previously sensitive cell line. | Secondary mutation in EZH2. | 1. Sequence the EZH2 gene to identify potential mutations in the drug-binding domain. 2. Test the sensitivity of the resistant cells to other classes of EZH2 inhibitors or EED inhibitors.[1] |
| Reduction in H3K27me3 levels is observed, but cells continue to proliferate. | Activation of bypass signaling pathways. | 1. Perform western blot analysis to check for the activation (phosphorylation) of key proteins in the PI3K/AKT and MEK/ERK pathways (e.g., p-AKT, p-ERK). 2. Test the efficacy of combining the EZH2 inhibitor with inhibitors of the identified activated pathway(s).[1] |
| Difficulty generating a resistant cell line. | Insufficient drug concentration or treatment duration. | 1. Gradually increase the concentration of the EZH2 inhibitor in the culture medium over several weeks to months. 2. Start with a concentration around the IC50 of the parental cell line and double the concentration with each passage as the cells recover their growth rate. |
Quantitative Data Summary
Table 1: IC50 Values of EZH2 Inhibitors in Sensitive and Resistant Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | EZH2 Inhibitor | IC50 (µM) - Parental | IC50 (µM) - Resistant | Fold Change in Resistance |
| SU-DHL-10 | GSK126 | ~1 | >10 | >10 |
| WSU-DLCL2 | GSK126 | ~2 | >10 | >5 |
| KARPAS-422 | GSK126 | ~0.5 | >10 | >20 |
Data compiled from descriptions in referenced articles. Actual values may vary based on experimental conditions.[1]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of EZH2 inhibitors on lymphoma cell lines.
Materials:
-
Lymphoma cell lines (parental and resistant)
-
RPMI-1640 medium with 10% FBS
-
EZH2 inhibitor (e.g., tazemetostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight (for adherent lines) or stabilize for a few hours (for suspension lines).
-
Prepare serial dilutions of the EZH2 inhibitor in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate (for suspension cells) and carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Activation
This protocol is for detecting the phosphorylation status of key proteins in survival pathways.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-EZH2, anti-H3K27me3, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP) for EZH2 Complex Integrity
This protocol can be used to assess if resistance mechanisms affect the interaction of EZH2 with other PRC2 complex members.
Materials:
-
Cell lysates
-
Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Primary antibody against EZH2
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Prepare cell lysates in Co-IP buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-EZH2 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against other PRC2 components (e.g., SUZ12, EED).
Visualizations
Signaling Pathways in EZH2 Inhibitor Resistance
Caption: Mechanisms of resistance to EZH2 inhibitors.
Experimental Workflow for Investigating Resistance
Caption: Workflow for studying EZH2i resistance.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. ashpublications.org [ashpublications.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. EZH2 inhibition enhances T cell immunotherapies by inducing lymphoma immunogenicity and improving T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of MK-7246
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of MK-7246. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] It is a small molecule inhibitor that has been investigated for its potential therapeutic effects in respiratory diseases.[1] By blocking the CRTH2 receptor, this compound inhibits the pro-inflammatory signaling cascade initiated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation.[1][3]
Q2: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid (powder) this compound, it is recommended to store the compound at -20°C .[4][5][6] Under these conditions, the compound is expected to be stable for up to three years.[4][6] For short-term storage (days to weeks), 0 - 4°C is acceptable.[5] It is crucial to store the compound in a dry, dark environment to prevent degradation.[5]
Q3: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[4][6] For short-term storage (up to one month), aliquots can be stored at -20°C.[4][6] For long-term storage (up to six months), it is recommended to store the aliquots at -80°C.[4] Vials with tightly sealed caps, such as those with Teflon liners, are recommended to prevent solvent evaporation.[6]
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO.[5] It is reported to be insoluble in water.[5] When preparing solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically <0.5%) to avoid cytotoxicity.[4]
Q5: How can I assess the stability of my stored this compound?
The stability of this compound can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8] This method should be able to separate the intact this compound from any potential degradation products.[9] A decrease in the peak area of the parent compound and the appearance of new peaks over time can indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no activity of this compound in experiments. | 1. Degradation of the compound: Improper storage conditions (e.g., exposure to light, moisture, or elevated temperatures) or multiple freeze-thaw cycles of stock solutions can lead to degradation. 2. Precipitation of the compound: The aqueous solubility of this compound is low. Diluting a high-concentration DMSO stock solution directly into an aqueous buffer can cause precipitation. | 1. Verify storage conditions: Ensure the compound and its solutions have been stored according to the recommended guidelines. 2. Perform a quality control check: Analyze the compound or stock solution using HPLC to check for purity and degradation. 3. Optimize dilution procedure: To avoid precipitation, consider a serial dilution approach or the use of a co-solvent if compatible with your experimental setup. Ensure the final concentration does not exceed the compound's solubility in the assay medium. |
| Inconsistent experimental results. | 1. Inaccurate concentration of stock solution: This could be due to solvent evaporation from improperly sealed vials or errors in initial weighing. 2. Variability in aliquots: If stock solutions are not properly mixed before aliquoting, the concentration can vary between vials. | 1. Use appropriate storage vials: Employ vials with secure, tight-fitting caps. 2. Ensure homogeneity: Thoroughly mix the stock solution before preparing aliquots. 3. Re-quantify stock solution: If inconsistencies persist, consider re-evaluating the concentration of your stock solution, for example, by using a spectrophotometer if a molar extinction coefficient is known, or by HPLC with a fresh reference standard. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the compound: The presence of new peaks in the chromatogram that are not present in a freshly prepared sample is a strong indicator of degradation. | 1. Conduct forced degradation studies: To identify potential degradation products, you can subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light). This can help in confirming if the unexpected peaks are indeed degradants. 2. Use a fresh batch of the compound: If significant degradation is observed, it is best to use a new, quality-controlled batch of this compound for your experiments. |
Data Presentation: Storage Recommendations
| Form | Storage Condition | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term (up to 3 years)[4][6] | Store in a dry, dark place. Keep desiccated. |
| 0 - 4°C | Short-term (days to weeks)[5] | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -80°C | Long-term (up to 6 months)[4] | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use tightly sealed vials. |
| -20°C | Short-term (up to 1 month)[4][6] | Aliquot into single-use volumes. |
Experimental Protocols
Representative Protocol for Stability Assessment of this compound by HPLC
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a solid state or in solution. This is a representative method and should be validated for specific experimental contexts.
Objective: To determine the purity of this compound and detect the presence of any degradation products over time under specific storage conditions.
Materials:
-
This compound (solid)
-
HPLC-grade DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Validated HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Standard Solution (T=0):
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Further dilute an aliquot of the stock solution with the mobile phase to a suitable working concentration for HPLC analysis (e.g., 10 µM).
-
This initial sample serves as the time-zero (T=0) reference.
-
-
Sample Storage:
-
Solid Stability: Store accurately weighed samples of solid this compound under the desired long-term storage conditions (e.g., -20°C, 4°C, and room temperature, with and without light protection).
-
Solution Stability: Store aliquots of the this compound stock solution in DMSO under the desired storage conditions (e.g., -80°C, -20°C, and 4°C).
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a sample from each storage condition.
-
For solid samples, prepare a fresh solution as described in step 1. For solution samples, thaw an aliquot and dilute it to the working concentration.
-
Inject the samples into the HPLC system.
-
A suitable gradient method might be:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A time-dependent gradient from a high percentage of A to a high percentage of B to ensure the elution of both the parent compound and any potential, less polar or more polar, degradation products.
-
Flow Rate: e.g., 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples to the T=0 sample.
-
Calculate the percentage of the remaining this compound by comparing the peak area of the main peak at each time point to the peak area at T=0.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation products.
-
The stability of the compound is considered compromised if the purity drops below a predetermined threshold (e.g., 95%) or if any single degradant exceeds a certain level (e.g., 1%).
-
Mandatory Visualizations
CRTH2 Signaling Pathway
Caption: CRTH2 signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Handling and Storage of this compound
Caption: Recommended workflow for handling and storing this compound.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation | Semantic Scholar [semanticscholar.org]
- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Interpreting Unexpected Results in MK-7246 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with MK-7246, a potent and selective CRTH2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2] CRTH2 is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand prostaglandin D2 (PGD2), mediates pro-inflammatory responses associated with allergic diseases like asthma.[3][4] this compound blocks the binding of PGD2 to CRTH2, thereby inhibiting downstream signaling pathways.
Q2: We are observing high variability in the plasma concentrations of this compound in our in vivo human studies. Why is this happening?
A2: High inter-subject variability in this compound plasma concentrations is a well-documented phenomenon primarily driven by genetic polymorphisms in the UDP-glucuronosyltransferase 2B17 (UGT2B17) enzyme.[1][2] UGT2B17 is the major enzyme responsible for the metabolism of this compound via glucuronidation.[1][2] Individuals with a homozygous deletion of the UGT2B17 gene (2/2 genotype) exhibit significantly higher plasma concentrations of this compound compared to those with at least one functional allele (1/1 or 1/2 genotypes).[1][2]
Q3: Could the UGT2B17 polymorphism affect our in vitro experiments using human cells or tissues?
A3: Yes, it is possible. If you are using primary human cells (e.g., hepatocytes, intestinal cells) or tissue preparations, the UGT2B17 genotype of the donor could influence the rate of this compound metabolism in your assays. This could lead to unexpected variability in the effective concentration of the compound across different donor samples. It is advisable to consider UGT2B17 genotyping of cell or tissue donors if you observe high variability in your results.
Q4: We are not observing the expected efficacy of this compound in our rodent model of allergic inflammation. Is this expected?
A4: While this compound has demonstrated efficacy in some animal models, it's important to consider species-specific differences in CRTH2 expression and function. For instance, rodent models may not fully recapitulate the CRTH2-mediated pathology seen in humans. Additionally, the expression of CRTH2 on specific cell types can differ between species, potentially leading to a lack of efficacy in certain models.
Q5: Are there any known off-target effects of this compound that could explain our unexpected in vitro results?
A5: this compound has been shown to be highly selective for CRTH2 over a wide range of other receptors and enzymes.[1] However, at very high concentrations, the possibility of off-target effects, as with any pharmacological tool, cannot be entirely ruled out. If you are observing unexpected effects, it is crucial to perform dose-response experiments and include appropriate controls to rule out non-specific effects.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Potential Cause: Genetic polymorphism of the UGT2B17 enzyme is a major contributor to the variability in this compound plasma concentrations in human subjects.[1][2]
Troubleshooting Steps:
-
Genotyping: If feasible, perform UGT2B17 genotyping on your study subjects. This will allow you to stratify the data and analyze the pharmacokinetic profiles based on the 1/1, 1/2, and 2/2 genotypes.
-
Data Stratification: Analyze the pharmacokinetic data separately for each genotype group. This will likely reveal distinct concentration-time profiles and reduce the overall variability within each group.
-
Metabolite Analysis: Measure the plasma concentrations of the M3 glucuronide metabolite of this compound. The ratio of M3 to the parent compound can serve as a phenotypic marker for UGT2B17 activity.[1]
-
Consider Population Demographics: The frequency of the UGT2B172/2 genotype varies significantly across different ethnic populations.[1] Be mindful of the genetic background of your study population when interpreting results.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Subjects Stratified by UGT2B17 Genotype
| UGT2B17 Genotype | N | Dose-Normalized AUC₀₋∞ (ng·h/mL/mg) | Dose-Normalized Cₘₐₓ (ng/mL/mg) |
| 1/1 (Wild-Type) | 6 | 13.7 ± 2.6 | 2.9 ± 1.0 |
| 1/2 (Heterozygous) | 5 | 34.1 ± 31.8 | 17.5 ± 18.0 |
| 2/2 (Homozygous Deletion) | 2 | 342.5 ± 35.4 | 237.5 ± 83.4 |
Data adapted from Wang et al., Clinical Pharmacology & Therapeutics (2012).[1]
Experimental Protocols
Protocol 1: UGT2B17 Genotyping from Whole Blood
This protocol provides a general workflow for determining the UGT2B17 genotype. Specific details may vary depending on the chosen genotyping assay.
-
DNA Extraction: Isolate genomic DNA from whole blood samples using a commercially available DNA extraction kit.
-
PCR Amplification: Amplify the region of the UGT2B17 gene containing the deletion polymorphism using polymerase chain reaction (PCR). Specific primers flanking the deletion site should be used.
-
Genotype Analysis: Analyze the PCR products using gel electrophoresis or a real-time PCR-based allelic discrimination assay. The presence or absence of a PCR product will determine the genotype (1/1, 1/2, or 2/2).
Mandatory Visualization
Caption: CRTH2 Signaling Pathway and Mechanism of this compound Action.
Caption: General Troubleshooting Workflow for Unexpected In Vitro Results.
References
- 1. UGT2B17 Genetic Polymorphisms Dramatically Affect the Pharmacokinetics of this compound in Healthy Subjects in a First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of CRTH2 Antagonists: A Guide for Researchers
The Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2), also known as DP2, has emerged as a promising therapeutic target for allergic inflammatory diseases such as asthma. Antagonism of this receptor is expected to mitigate the inflammatory cascade driven by prostaglandin (B15479496) D2 (PGD2). This guide provides a comparative overview of the clinical efficacy of various CRTH2 antagonists, with a focus on MK-7246 and its counterparts.
This compound: Preclinical Promise Awaiting Clinical Validation
This compound is a potent and selective antagonist of the CRTH2 receptor. Preclinical studies have demonstrated its ability to inhibit the influx of eosinophils and the production of Th2 cytokines in animal models of allergic inflammation.[1] However, a thorough review of publicly available clinical trial data reveals a significant gap: there is currently no published evidence from human clinical trials to support the efficacy of this compound in asthma or other allergic conditions. While its preclinical profile is promising, its clinical performance remains unelucidated, precluding a direct comparison with other CRTH2 antagonists that have progressed further in clinical development.
Efficacy of Other CRTH2 Antagonists in Clinical Trials
Several other CRTH2 antagonists have been evaluated in clinical trials, primarily in patients with asthma. The following sections and tables summarize the key efficacy findings for these compounds. It is important to note that direct head-to-head comparative trials are lacking, and the data presented here are from separate placebo-controlled studies.[2]
Data Presentation: Efficacy in Asthma
The primary endpoints in most of these trials were the improvement in forced expiratory volume in one second (FEV1) and the reduction in inflammatory markers, particularly eosinophil counts in sputum or blood.
| Antagonist | Study Population | Treatment and Duration | Change in FEV1 vs. Placebo | Reduction in Eosinophils vs. Placebo | Reference |
| OC000459 | Moderate persistent asthma (steroid-free) | 200 mg twice daily for 28 days | 9.2% vs. 1.8% (per-protocol) | Sputum eosinophils reduced from 2.1% to 0.7% (p=0.03 vs. baseline) | [3] |
| Fevipiprant (QAW039) | Moderate-to-severe eosinophilic asthma | 225 mg twice daily for 12 weeks | Statistically significant improvement | Sputum eosinophil percentage reduced by 4.5-fold vs. 1.3-fold for placebo | [4] |
| BI 671800 | Poorly controlled asthma (with ICS) | 400 mg twice daily for 6 weeks | 3.87% improvement | Data not available | [5] |
| AZD1981 | Uncontrolled asthma (with ICS) | 50, 400, or 1000 mg twice daily for 4 weeks | Numerical improvements, not statistically significant | Data not available | [6][7] |
| ARRY-502 | Mild to moderate persistent allergic asthma | 200 mg twice daily for 4 weeks | 3.9% improvement (p=0.02) | Data not available | [8][9] |
| Setipiprant | Allergic asthmatics | 1000 mg twice daily for 5 days | Reduced late asthmatic response (LAR) by 25.6% | Data not available | Not applicable |
| AMG 853 | Inadequately controlled moderate-to-severe asthma | 5, 25, or 100 mg twice daily, or 200 mg once daily for 12 weeks | No significant difference | Data not available | [10][11] |
ICS: Inhaled Corticosteroids
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive and proprietary. However, a general workflow for a Phase II clinical trial of a CRTH2 antagonist in asthma is outlined below.
References
- 1. ovid.com [ovid.com]
- 2. Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Efficacy of BI 671800, an oral CRTH2 antagonist, in poorly controlled asthma as sole controller and in the presence of inhaled corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Phase II randomized trials on the CRTh2 antagonist AZD1981 in adults with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Safety and efficacy of the prostaglandin D2 receptor antagonist AMG 853 in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: MK-7246 and Fevipiprant in Models of Allergic Airway Disease
In the landscape of therapeutic development for allergic asthma, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, has emerged as a key target. This G protein-coupled receptor, activated by prostaglandin (B15479496) D2 (PGD2), plays a pivotal role in the recruitment and activation of eosinophils and other inflammatory cells central to the pathophysiology of asthma. This guide provides a comparative analysis of two prominent CRTH2 antagonists, MK-7246 and fevipiprant (B1672611), based on available preclinical data.
Mechanism of Action: Targeting the Allergic Cascade
Both this compound and fevipiprant are selective antagonists of the CRTH2/DP2 receptor.[1][2] By blocking the binding of PGD2 to this receptor on the surface of immune cells like eosinophils and T-helper 2 (Th2) lymphocytes, these compounds inhibit downstream signaling pathways that lead to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory cytokines.[3][4] This targeted intervention aims to disrupt the inflammatory cascade that drives the symptoms of allergic asthma.
In Vitro Potency: A Quantitative Comparison
| Parameter | This compound | Fevipiprant | Reference |
| Target | CRTH2/DP2 | CRTH2/DP2 | [1][2] |
| Mechanism of Action | Selective Antagonist | Selective Antagonist | [1][2] |
| Binding Affinity (Kd) | High affinity across multiple species | 1.14 nM (human) | [5][6] |
| Functional Potency (IC50) | Potent antagonist | 0.44 nM (eosinophil shape change) | [5][6] |
Preclinical Efficacy in Animal Models: A Look at In Vivo Performance
The in vivo efficacy of these compounds has been evaluated in relevant animal models of allergic airway inflammation. This compound has been notably studied in a sheep model of allergic asthma, where it demonstrated significant inhibition of both the late-phase bronchoconstriction and airway hyperresponsiveness following an allergen challenge.[6] This model is considered highly relevant to human asthma due to the physiological and anatomical similarities of the sheep lung.
Fevipiprant's preclinical efficacy has been suggested in a guinea pig model of eosinophilia.[7] While detailed quantitative results from such studies are not extensively published, the model is known to be responsive to interventions that target eosinophil recruitment.[8] Clinical studies have subsequently shown that fevipiprant can reduce sputum eosinophil counts in asthmatic patients.[1][9]
| Animal Model | Compound | Key Findings | Reference |
| Sheep Model of Allergic Asthma | This compound | Significantly blocked antigen-induced late-phase bronchoconstriction and airway hyper-responsiveness. | [6] |
| Guinea Pig Model of Eosinophilia | Fevipiprant | Suggested efficacy in reducing eosinophil recruitment. | [7] |
Preclinical Pharmacokinetics: A Comparative Overview
Pharmacokinetic properties are crucial for determining the dosing regimen and overall therapeutic potential of a drug candidate. This compound is reported to have good oral bioavailability and metabolic stability in various animal species.[6] For fevipiprant, human pharmacokinetic data from a Phase 1 study in healthy volunteers showed that peak plasma concentrations (Tmax) were reached between 1 and 3 hours, with an elimination half-life of approximately 20 hours.[1] While direct comparative preclinical pharmacokinetic data in the same species is limited, this information provides an insight into their potential clinical profiles.
| Parameter | This compound (Preclinical) | Fevipiprant (Human Phase 1) | Reference |
| Oral Bioavailability | Good in various animal species | Data not available | [6] |
| Tmax | Data not available | 1 - 3 hours | [1] |
| Half-life | Data not available | ~20 hours | [1] |
| Metabolic Stability | Good in various animal species | Data not available | [6] |
Experimental Protocols
Sheep Model of Allergic Asthma (for this compound evaluation)
The sheep model of allergic asthma utilizes sensitization to a relevant human allergen, such as house dust mite (HDM).[10][11]
-
Sensitization: Sheep are immunized with solubilized HDM extract, often with an adjuvant like alum, to induce an allergic phenotype characterized by elevated levels of HDM-specific IgE.[9][12]
-
Allergen Challenge: Sensitized sheep are subjected to airway challenges with aerosolized HDM extract.[13] This can be delivered to the whole lung or to specific lung segments via bronchoscopy.[10][14]
-
Outcome Measures: Key parameters measured include:
-
Airway Mechanics: Lung resistance and dynamic compliance are monitored to assess bronchoconstriction, particularly the early and late asthmatic responses.[13]
-
Airway Hyperresponsiveness: The response to a non-specific bronchoconstrictor (e.g., histamine (B1213489) or methacholine) is measured before and after allergen challenge.
-
Inflammatory Cell Infiltration: Bronchoalveolar lavage (BAL) is performed to quantify the influx of inflammatory cells, particularly eosinophils and neutrophils.[9][14]
-
Histology and Immunohistochemistry: Lung tissue samples are collected to assess airway remodeling, including collagen deposition, smooth muscle mass, and goblet cell hyperplasia.[10]
-
Guinea Pig Model of Eosinophilic Asthma (relevant for Fevipiprant evaluation)
The guinea pig is a well-established model for studying allergic airway inflammation and the effects of anti-asthma drugs.[15]
-
Sensitization: Guinea pigs are typically sensitized with an intraperitoneal injection of an allergen, commonly ovalbumin (OVA), along with an adjuvant like aluminum hydroxide.[8]
-
Allergen Challenge: Following sensitization, the animals are challenged with an aerosol of the same allergen to induce an asthmatic response.[8]
-
Outcome Measures:
-
Airway Hyperreactivity: Bronchial responsiveness to contractile agents like histamine or acetylcholine (B1216132) is measured.[16]
-
Eosinophil Infiltration: BAL fluid is collected to determine the number and percentage of eosinophils in the airways.[8]
-
Histopathology: Lung tissues are examined for signs of inflammation, such as peribronchial and perivascular inflammatory cell infiltrates.[16]
-
Signaling Pathways and Experimental Workflows
Caption: CRTH2/DP2 Signaling Pathway in Allergic Inflammation.
Caption: Experimental Workflow for the Sheep Model of Allergic Asthma.
Conclusion
References
- 1. Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 8. Antigen challenge induces pulmonary airway eosinophil accumulation and airway hyperreactivity in sensitized guinea-pigs: the effect of anti-asthma drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of allergic inflammation in the lungs of sensitized sheep after local challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. allergenix.com.au [allergenix.com.au]
- 11. ddl-conference.com [ddl-conference.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Airway remodelling and inflammation in sheep lungs after chronic airway challenge with house dust mite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of different experimental asthma models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of MK-7246: A Comparative Analysis for CRTH2 and DP1 Receptor Targeting
A deep dive into the experimental data defining MK-7246 as a highly selective antagonist for the CRTH2 receptor over the DP1 receptor, crucial targets in inflammatory and allergic diseases.
Prostaglandin D2 (PGD2) is a key mediator in allergic inflammation, exerting its effects through two distinct G protein-coupled receptors: the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) and the D-prostanoid receptor 1 (DP1).[1] While both receptors respond to PGD2, they trigger opposing downstream signaling pathways, making receptor selectivity a paramount consideration in therapeutic drug development.[1] this compound has emerged as a potent and selective antagonist of the CRTH2 receptor.[1][2][3] This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies, to aid researchers in the field of inflammation and drug discovery.
Comparative Selectivity Profile
The selectivity of a CRTH2 antagonist is determined by its binding affinity for the target receptor versus its affinity for the off-target DP1 receptor. The following table summarizes the binding affinities (Ki) and/or functional inhibitory concentrations (IC50) of this compound and other relevant compounds for both human CRTH2 and DP1 receptors.
| Compound | CRTH2 Ki (nM) | CRTH2 IC50 (nM) | DP1 Ki (nM) | DP1 IC50 (nM) | Selectivity (CRTH2 vs DP1) |
| This compound | 2.5[4] | 3.5 (in vitro), 15 (ex vivo, monkey), 22.5 (in vitro, sheep), 107 (ex vivo, sheep)[5] | >1000[5] | >1000[5] | >400-fold |
| Ramatroban | 290[6] | 100[6] | Negligible | >18,000[5] | Significant selectivity |
| TM-30089 | 0.60[5] | 1.2[5] | Negligible | >3800[5] | High selectivity |
Note: Data is compiled from multiple sources and experimental conditions may vary. Ki (inhibitory constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates the high potency and selectivity of this compound for the CRTH2 receptor. Its sub-nanomolar affinity for CRTH2, coupled with negligible binding to the DP1 receptor, underscores its potential for targeted therapeutic intervention in CRTH2-mediated inflammatory pathways.
Experimental Protocols
The validation of this compound's selectivity relies on robust in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for CRTH2
This assay directly measures the affinity of a compound for the CRTH2 receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human CRTH2 receptor.
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human CRTH2 receptor.
-
Radioligand: [3H]PGD2.
-
Non-specific binding control: A high concentration of an unlabeled CRTH2 agonist (e.g., 10 μM 13,14-dihydro-15-keto-PGD2).[7]
-
Test compounds (e.g., this compound, ramatroban, TM-30089) at varying concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Glass fiber filters (e.g., Whatman GF/F).[7]
-
Scintillation fluid.
Procedure:
-
Incubate the CRTH2-expressing cell membranes with a fixed concentration of [3H]PGD2 (e.g., 3 nM) and varying concentrations of the test compound.[7]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled CRTH2 agonist.
-
The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).[8]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[7]
-
The filters are washed with ice-cold binding buffer to remove unbound radioligand.[7]
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a one-site competition model.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assay: cAMP Measurement for DP1 Activity
This assay assesses the functional consequence of ligand binding to the DP1 receptor, which is coupled to Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).
Objective: To determine if a test compound antagonizes the agonist-induced increase in intracellular cAMP levels mediated by the DP1 receptor.
Materials:
-
HEK293 cells stably expressing the human DP1 receptor.
-
DP1 receptor agonist (e.g., PGD2 or a selective DP1 agonist like BW245C).[9]
-
Test compounds (e.g., this compound).
-
Forskolin (an adenylyl cyclase activator, used to amplify the cAMP signal).
-
cAMP assay kit (e.g., ELISA-based or time-resolved fluorescence-based).
Procedure:
-
Seed the DP1-expressing cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of a DP1 agonist in the presence of forskolin.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
A selective DP1 antagonist will cause a concentration-dependent inhibition of the agonist-induced cAMP production.
-
The IC50 value for the antagonist can be determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Signaling Pathways and Experimental Workflow
To visually represent the distinct signaling cascades of CRTH2 and DP1 and the experimental approach to validating this compound's selectivity, the following diagrams are provided.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. rsc.org [rsc.org]
- 5. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
Cross-Species Potency of MK-7246: A Comparative Guide for Researchers
For Immediate Release – This guide provides a comprehensive cross-species comparison of the potency of MK-7246, a selective antagonist for the Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2). The data presented is intended for researchers, scientists, and professionals involved in drug development and inflammation research.
This compound is a potent and selective antagonist of the CRTH2 receptor, a G protein-coupled receptor (GPCR) that is a key target in the treatment of allergic diseases such as asthma and allergic rhinitis. The receptor's natural ligand is Prostaglandin D2 (PGD2), which mediates the migration and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. By blocking the PGD2 binding site, this compound effectively inhibits these pro-inflammatory signaling cascades.
Comparative Potency of this compound at CRTH2
The inhibitory activity of this compound has been evaluated across multiple species using radioligand competition binding assays. These assays measure the concentration of the compound required to displace 50% of a radiolabeled PGD2 ligand ([³H]PGD₂) from the CRTH2 receptor. The resulting IC₅₀ values, along with the binding affinity constant (Ki) for the human receptor, demonstrate high affinity across all tested species.
| Species | Receptor | Assay Type | Potency (IC₅₀, nM) | Binding Affinity (Ki, nM) |
| Human | Recombinant CRTH2 | Competition Binding | 3.5 | 2.5 |
| Cynomolgus Monkey | Recombinant CRTH2 | Competition Binding | 6.9 | Not Reported |
| Dog | Recombinant CRTH2 | Competition Binding | 6.3 | Not Reported |
| Rat | Recombinant CRTH2 | Competition Binding | 4.6 | Not Reported |
| Mouse | Recombinant CRTH2 | Competition Binding | 9.2 | Not Reported |
Data compiled from studies on the pharmacological profile of this compound.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the CRTH2 receptor. The binding of PGD2 to CRTH2 typically initiates a signaling cascade through a Gαi/o subunit, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium. This signaling cascade is crucial for the chemotaxis and activation of inflammatory cells. This compound blocks the initial binding of PGD2, thereby preventing these downstream effects.
Experimental Protocols
The potency values cited in this guide were determined using a standardized radioligand binding assay. The following protocol provides a detailed methodology representative of these key experiments.
Objective: To determine the binding affinity (IC₅₀) of this compound for the CRTH2 receptor from different species via a competitive radioligand binding assay.
Materials:
-
Cell Lines: HEK293 cells stably transfected to express recombinant full-length human, monkey, dog, rat, or mouse CRTH2.
-
Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂) with a specific activity of >100 Ci/mmol.
-
Competitor: this compound, dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C), cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture transfected HEK293 cells to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Competition Binding Assay:
-
To each well of a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled PGD₂ (for non-specific binding).
-
50 µL of varying concentrations of this compound (typically from 0.01 nM to 10 µM).
-
50 µL of [³H]PGD₂ at a final concentration of ~2-3 nM.
-
50 µL of the prepared cell membrane suspension.
-
-
Incubate the plates for 90-120 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
-
Filtration and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filters, place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]PGD₂ binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism).
-
If the Kᴅ of the radioligand is known, the Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
A Comparative Guide to CRTH2 Antagonists and Biologic Therapies for Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of asthma treatment is continually evolving, with novel therapeutic strategies targeting specific inflammatory pathways. Among these are the Chemoattractant Receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonists, such as the investigational drug MK-7246, and a range of approved biologic therapies. While direct head-to-head clinical trial data for this compound against other asthma treatments are not publicly available, this guide provides a comparative overview based on the known mechanism of action of CRTH2 antagonists and available clinical trial data for other compounds in this class. This information is juxtaposed with the established efficacy and mechanisms of several key biologic agents used in the management of severe asthma.
Mechanism of Action: A Tale of Two Approaches
Asthma is a heterogeneous disease characterized by chronic airway inflammation. The therapeutic agents discussed here represent two distinct strategies for modulating the underlying inflammatory cascades: small molecule oral antagonists and parenteral monoclonal antibodies.
CRTH2 Antagonists: Targeting the Prostaglandin (B15479496) D2 Pathway
This compound belongs to a class of drugs that act as antagonists of the CRTH2 receptor. This receptor is a key player in the type 2 inflammatory response, which is implicated in a significant proportion of asthma cases. The CRTH2 signaling pathway is initiated by the binding of prostaglandin D2 (PGD2), a lipid mediator released from mast cells upon allergen exposure. Activation of CRTH2 on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils, promotes their recruitment, activation, and survival, thereby perpetuating airway inflammation. By blocking the CRTH2 receptor, antagonists like this compound aim to inhibit these downstream effects of PGD2, leading to a reduction in eosinophilic inflammation and an improvement in asthma control.
dot
Biologic Therapies: Precision Targeting of Key Cytokines and Receptors
In contrast to the broad-acting nature of CRTH2 antagonism, biologic therapies for asthma are monoclonal antibodies designed to target specific molecules in the inflammatory cascade with high precision. These therapies have revolutionized the management of severe, uncontrolled asthma.
-
Anti-IL-5/IL-5Rα Therapies (Mepolizumab, Benralizumab): Interleukin-5 (IL-5) is a critical cytokine for the maturation, survival, and activation of eosinophils. Mepolizumab directly binds to and neutralizes IL-5, preventing it from interacting with its receptor on eosinophils.[1][2][3][4][5] Benralizumab takes a different approach by targeting the alpha subunit of the IL-5 receptor (IL-5Rα) on eosinophils and basophils. This not only blocks IL-5 signaling but also induces the depletion of these cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[6][7][8][9][10]
-
Anti-IL-4Rα Therapy (Dupilumab): Dupilumab blocks the shared alpha subunit of the receptors for both interleukin-4 (IL-4) and interleukin-13 (IL-13).[11][12][13][14][15] These two cytokines are key drivers of type 2 inflammation, involved in IgE production, eosinophil trafficking, and airway hyperresponsiveness. By inhibiting both pathways, dupilumab has a broad impact on the type 2 inflammatory cascade.
-
Anti-TSLP Therapy (Tezepelumab): Thymic stromal lymphopoietin (TSLP) is an epithelial-derived cytokine that acts upstream in the inflammatory cascade, responding to various triggers like allergens and viruses.[16][17][18][19][20] Tezepelumab binds to TSLP, preventing its interaction with its receptor and thereby inhibiting multiple downstream inflammatory pathways, making it effective across a broad range of severe asthma patients.
dot
Comparative Efficacy Data from Clinical Trials
As direct comparative data for this compound is unavailable, this section presents a summary of placebo-controlled clinical trial data for other oral CRTH2 antagonists. This allows for an indirect comparison of the potential efficacy of this class of drugs with established treatments.
Table 1: Summary of Efficacy Data for Oral CRTH2 Antagonists in Asthma
| Drug | Phase | Patient Population | Key Efficacy Endpoint | Result vs. Placebo | Reference |
| Fevipiprant (B1672611) | III (LUSTER-1 & LUSTER-2) | Severe asthma | Annualized rate of moderate-to-severe exacerbations | No statistically significant reduction | [21] |
| Fevipiprant | IIb | Allergic asthma uncontrolled on low-dose ICS | Change in pre-dose FEV1 at week 12 | Statistically significant improvement (0.112 L) | [22] |
| Setipiprant | II | Allergic asthmatics | Allergen-induced late asthmatic response (LAR) | Significant reduction in LAR (AUC inhibited by 25.6%) | [23] |
| OC000459 | II | Moderate persistent asthma | Change from baseline in pre-bronchodilator FEV1 | Significant improvement (95 mL greater than placebo) | [24][25] |
| ARRY-502 | II | Mild to moderate persistent allergic asthma | Improvement in pre-bronchodilator FEV1 | Significant improvement (3.9%) | [26][27][28] |
Note: The clinical development of some CRTH2 antagonists, such as fevipiprant and setipiprant, was discontinued (B1498344) for asthma due to a lack of sufficient efficacy compared to existing therapies.[29][30]
Experimental Protocols: A Look at Clinical Trial Design
The following provides a generalized overview of the methodologies employed in the clinical trials of oral CRTH2 antagonists, which would likely be similar for a trial of this compound.
Table 2: Typical Experimental Protocol for a Phase II/III Clinical Trial of an Oral CRTH2 Antagonist
| Component | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group or crossover. |
| Patient Population | Adults and/or adolescents with a diagnosis of asthma (severity may vary by trial, e.g., mild, moderate, or severe). Often requires evidence of allergic or eosinophilic phenotype (e.g., elevated blood or sputum eosinophils, positive allergen skin tests). |
| Inclusion Criteria | Documented history of asthma, specific range of pre-bronchodilator FEV1 (% predicted), and often a history of exacerbations. |
| Exclusion Criteria | Current smokers, history of other significant lung diseases, and recent respiratory tract infections. |
| Intervention | Oral administration of the CRTH2 antagonist at one or more dose levels, or a matching placebo, typically once or twice daily. |
| Background Therapy | Patients may be required to be on a stable dose of inhaled corticosteroids (ICS) with or without a long-acting beta-agonist (LABA). In some studies, patients may be steroid-naïve. |
| Primary Endpoint | Commonly the change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1). For severe asthma trials, the primary endpoint is often the annualized rate of asthma exacerbations. |
| Secondary Endpoints | Asthma Control Questionnaire (ACQ) scores, Asthma Quality of Life Questionnaire (AQLQ) scores, use of rescue medication (short-acting beta-agonists), peak expiratory flow (PEF), and biomarkers of inflammation (e.g., blood/sputum eosinophils, fractional exhaled nitric oxide - FeNO). |
| Safety Assessments | Monitoring of adverse events, serious adverse events, vital signs, and laboratory parameters. |
| Duration | Varies from a few weeks to a year or more, depending on the phase and primary endpoint. |
dot
References
- 1. nucalahcp.com [nucalahcp.com]
- 2. What is the mechanism of Mepolizumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. Severe eosinophilic asthma: from the pathogenic role of interleukin-5 to the therapeutic action of mepolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benralizumab: a unique IL-5 inhibitor for severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benralizumab: From the Basic Mechanism of Action to the Potential Use in the Biological Therapy of Severe Eosinophilic Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. farbefirma.org [farbefirma.org]
- 10. What is the mechanism of Benralizumab? [synapse.patsnap.com]
- 11. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 16. TEZSPIRE®▼ (tezepelumab) Mechanism of Action: Blocking TSLP [myastrazeneca.co.uk]
- 17. go.drugbank.com [go.drugbank.com]
- 18. What is the mechanism of action of Tezepelumab? [synapse.patsnap.com]
- 19. youtube.com [youtube.com]
- 20. [Mechanism of action of tezepelumab (TEZSPIRE®) and clinical trial results in asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Heightened response of eosinophilic asthmatic patients to the CRTH2 antagonist OC000459 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. Positive phase 2 asthma results for Array Biopharma | pharmaphorum [pharmaphorum.com]
- 27. | BioWorld [bioworld.com]
- 28. fiercebiotech.com [fiercebiotech.com]
- 29. Fevipiprant - Wikipedia [en.wikipedia.org]
- 30. Setipiprant - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Published Data of MK-7246 and Other CRTH2 Antagonists
Disclaimer: There are no publicly available studies that directly assess the reproducibility of the published data for MK-7246. This guide summarizes the original published findings for this compound and provides a comparison with other well-documented Chemoattractant Receptor-Homologous molecule expressed on T-helper type 2 cells (CRTH2) antagonists, namely Fevipiprant (B1672611) (QAW039) and OC000459, based on their respective published data.
This compound is a potent and selective antagonist of the CRTH2 receptor, which is a G protein-coupled receptor involved in inflammatory responses, particularly in allergic diseases like asthma.[1][2] Prostaglandin D2 (PGD2) is the natural ligand for CRTH2, and its binding activates downstream signaling pathways that lead to the chemotaxis and activation of eosinophils, basophils, and Th2 cells.[3][4][5] CRTH2 antagonists like this compound competitively block the binding of PGD2 to this receptor, thereby mitigating the inflammatory cascade.[2]
Quantitative Data Comparison
The following tables summarize the in vitro potency of this compound compared to Fevipiprant and OC000459.
Table 1: Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | Species | Reference |
| This compound | CRTH2 | Radioligand Binding | 1.3 | Human | [2] |
| Fevipiprant (QAW039) | CRTH2 | Radioligand Binding (KD) | 1.1 | Human | [6] |
| OC000459 | CRTH2 | Not Specified | - | Human | - |
Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity; a lower value indicates a stronger binding affinity.[7][8][9]
Table 2: In Vitro Antagonist Activity
| Compound | Assay Type | IC50 (nM) | Species | Reference |
| This compound | PGD2-induced Ca2+ mobilization | 2.1 | Human | [2] |
| Fevipiprant (QAW039) | PGD2-induced eosinophil shape change | 0.44 | Human | [6] |
| OC000459 | Not Specified | - | Human | - |
IC50 is the concentration of an antagonist that inhibits 50% of the response to an agonist.
Table 3: Summary of Clinical Trial Outcomes
| Compound | Indication | Phase | Key Outcomes | Reference |
| This compound | Respiratory Diseases | Preclinical/Early Clinical | Showed good oral bioavailability and metabolic stability in animals. Significantly blocked antigen-induced bronchoconstriction in sheep.[2][3] First-in-human studies revealed high pharmacokinetic variability due to UGT2B17 genetic polymorphisms.[10] | [2][3][10] |
| Fevipiprant (QAW039) | Asthma | Phase III | Did not meet the primary endpoint of reducing the rate of moderate-to-severe asthma exacerbations compared to placebo.[11][12] Development for asthma was discontinued (B1498344) by Novartis.[11][13] | [11][12][13] |
| OC000459 | Asthma, Allergic Rhinitis, Eosinophilic Esophagitis | Phase II | Showed modest improvements in FEV1 and asthma control in patients with eosinophilic asthma.[14][15][16][17] Reduced nasal and ocular symptoms in allergic rhinitis.[18] Decreased esophageal eosinophil load in eosinophilic esophagitis.[19] | [14][15][16][17][18][19] |
Experimental Protocols
Receptor Binding Assay (for this compound)
The binding affinity of this compound to the human CRTH2 receptor was determined using a radioligand binding assay. The general steps for such an assay are as follows:
-
Membrane Preparation: Membranes from cells expressing the recombinant human CRTH2 receptor are prepared.
-
Assay Components: The assay mixture contains the cell membranes, a radiolabeled ligand that binds to CRTH2 (e.g., [3H]PGD2), and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for this compound)
The antagonist activity of this compound was assessed by its ability to inhibit PGD2-induced intracellular calcium mobilization in cells expressing the CRTH2 receptor.
-
Cell Loading: Cells expressing the CRTH2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2.
-
Signal Detection: The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity using a fluorometric imaging plate reader.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the PGD2-induced fluorescence signal. An IC50 value is determined from the concentration-response curve.
Eosinophil Shape Change Assay (for Fevipiprant)
The potency of Fevipiprant was determined by its ability to inhibit PGD2-induced shape change in human eosinophils.
-
Eosinophil Isolation: Eosinophils are isolated from human whole blood.
-
Antagonist Incubation: The isolated eosinophils are incubated with varying concentrations of Fevipiprant.
-
Agonist Stimulation: The cells are then stimulated with PGD2, which induces a characteristic change in cell shape from spherical to an elongated, amoeboid morphology.
-
Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter of light in a flow cytometer.
-
Data Analysis: The IC50 value is calculated from the concentration-dependent inhibition of the PGD2-induced shape change.
Visualizations
Caption: Simplified signaling pathway of the CRTH2 receptor upon activation by PGD2 and its inhibition by this compound.
Caption: General experimental workflow for determining the in vitro antagonist activity of CRTH2 inhibitors.
Caption: Logical progression of CRTH2 antagonist development from preclinical research to clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. simpleandpractical.com [simpleandpractical.com]
- 9. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. novartis.com [novartis.com]
- 12. Novartis asthma drug fevipiprant fails in Phase III trials [clinicaltrialsarena.com]
- 13. Fevipiprant - Wikipedia [en.wikipedia.org]
- 14. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The CRTH2 antagonist OC000459 reduces nasal and ocular symptoms in allergic subjects exposed to grass pollen, a randomised, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-eosinophil activity and clinical efficacy of the CRTH2 antagonist OC000459 in eosinophilic esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of MK-7246's Anti-Inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of MK-7246, a potent and selective CRTH2 antagonist. The data presented herein is compiled from preclinical studies, offering insights into its efficacy relative to other CRTH2 antagonists.
This compound is a novel, orally bioavailable antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTH2), a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2). The PGD2/CRTH2 signaling pathway is a key driver of type 2 inflammation, which is implicated in the pathogenesis of allergic diseases such as asthma and allergic rhinitis. By blocking this pathway, this compound aims to mitigate the inflammatory cascade.
CRTH2 Signaling Pathway and the Mechanism of Action of this compound
The binding of PGD2 to the CRTH2 receptor on immune cells, particularly T helper 2 (Th2) cells, eosinophils, and basophils, triggers a cascade of intracellular events. This leads to cellular activation, chemotaxis, and the release of pro-inflammatory mediators, contributing to the clinical manifestations of allergic inflammation. This compound acts as a competitive antagonist at the CRTH2 receptor, thereby inhibiting these downstream effects.
In Vivo Efficacy of this compound in a Sheep Model of Allergic Asthma
The Ascaris suum-sensitive sheep model is a well-established preclinical model for evaluating the efficacy of anti-asthmatic drugs. In this model, allergen challenge induces an early-phase bronchoconstriction (EAR), a late-phase airway response (LAR), and airway hyperresponsiveness (AHR), mimicking key features of human asthma.
This compound has been demonstrated to effectively block the late-phase airway response and airway hyperresponsiveness in this model, indicating its potent anti-inflammatory effects in vivo. While specific quantitative data on the percentage of inhibition at different doses is not publicly available, the qualitative outcome of a complete blockade highlights its significant potential.
Experimental Workflow for In Vivo Validation in the Sheep Model
The following diagram outlines the typical experimental workflow used to assess the efficacy of compounds like this compound in the allergic sheep model.
Comparative Efficacy of CRTH2 Antagonists
While direct head-to-head in vivo comparative data for this compound against other CRTH2 antagonists in the same model is limited in the public domain, data from separate studies on other antagonists provide a basis for a broader comparison.
| Compound | Model | Key Efficacy Endpoint | Observed Effect |
| This compound | Allergic Sheep (Ascaris suum) | Late Airway Response (LAR) & Airway Hyperresponsiveness (AHR) | Blocked LAR and AHR |
| Fevipiprant | Human (Eosinophilic Asthma) | Sputum Eosinophil Percentage | 3.5-fold greater decrease compared to placebo (225 mg twice daily for 12 weeks) |
| Ramatroban | Various animal models | Allergic Rhinitis Symptoms | Excellent efficacy in multiple models |
| TM30089 | Mouse (Allergic Asthma) | Tissue Eosinophilia and Mucus Cell Hyperplasia | Inhibited at 5 mg/kg oral dose |
Experimental Protocols
Allergic Sheep Model: Ascaris suum Challenge
Sensitization: Sheep are screened for natural sensitivity to Ascaris suum antigen. Sensitive animals exhibit a dual airway response (early and late phase) upon challenge.
Drug Administration: this compound or vehicle is administered orally at a specified time before the antigen challenge. The exact dosage and timing would be determined by the pharmacokinetic and pharmacodynamic profile of the compound.
Antigen Challenge: A nebulized solution of Ascaris suum extract is delivered to the airways of the sheep.
Measurement of Late Airway Response (LAR): Specific lung resistance (SRL) is measured at regular intervals (e.g., hourly) from 4 to 8 hours after the antigen challenge. The LAR is quantified as the area under the curve of the SRL values over this time period.
Measurement of Airway Hyperresponsiveness (AHR): 24 hours after the antigen challenge, a dose-response curve to a bronchoconstrictor agent (e.g., carbachol) is generated. AHR is determined by the provocative concentration of the agent that causes a 400% increase in SRL (PC400). A lower PC400 value indicates increased airway hyperresponsiveness.
Bronchoalveolar Lavage (BAL): At a specified time point after the antigen challenge (e.g., 24 or 48 hours), a bronchoalveolar lavage is performed to collect airway cells. The total and differential cell counts (specifically eosinophils, neutrophils, lymphocytes, and macrophages) are then determined.
Logical Relationship of this compound's Anti-Inflammatory Action
The in vivo validation of this compound's anti-inflammatory effects is based on a logical progression from its molecular mechanism to its physiological outcomes in a relevant disease model.
Benchmarking MK-7246: A Retrospective Analysis Against Modern Standard-of-Care Asthma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug MK-7246 against current standard-of-care therapies for asthma. Given that the clinical development of this compound, a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonist, appears to have been discontinued (B1498344), this document serves as a retrospective benchmark. It examines the scientific rationale and available data for this compound in the context of today's advanced therapeutic landscape, particularly for moderate-to-severe asthma.
Introduction to this compound
This compound is a potent and selective antagonist of the CRTH2 receptor. The scientific premise for its development was based on the role of prostaglandin (B15479496) D2 (PGD2) in mediating allergic inflammation, a key driver of asthma pathophysiology. PGD2, when bound to the CRTH2 receptor on immune cells like T-helper 2 (Th2) cells, eosinophils, and basophils, promotes their activation and recruitment to the airways, contributing to inflammation and bronchoconstriction. By blocking this interaction, this compound was hypothesized to reduce eosinophilic airway inflammation and improve asthma control. Early studies demonstrated its high affinity and selectivity for the CRTH2 receptor.
Current Standard-of-Care in Asthma Management (2025)
The management of asthma has significantly evolved, with a strong emphasis on personalized medicine and targeting specific inflammatory pathways. The 2025 Global Initiative for Asthma (GINA) guidelines recommend a stepwise approach, with the foundational treatment for most patients being inhaled corticosteroids (ICS), often in combination with long-acting beta-agonists (LABAs).
For patients with severe asthma that remains uncontrolled despite optimal ICS/LABA therapy, the standard of care has shifted towards the use of biologic agents. These monoclonal antibodies target specific cytokines or their receptors that are critical to the underlying inflammation. The primary classes of biologics include:
-
Anti-IgE: Omalizumab
-
Anti-IL-5/5Rα: Mepolizumab, Reslizumab, Benralizumab
-
Anti-IL-4/13: Dupilumab
-
Anti-TSLP: Tezepelumab
These therapies have demonstrated significant efficacy in reducing exacerbation rates and improving lung function in patients with specific asthma phenotypes (e.g., eosinophilic or allergic asthma).
Comparative Data Overview
Direct comparative clinical trial data for this compound against current biologics is unavailable due to its discontinued development. The following tables summarize representative efficacy and safety data for key standard-of-care biologics in their pivotal clinical trials for severe, uncontrolled asthma. This provides a benchmark against which the potential of a CRTH2 antagonist like this compound can be conceptually evaluated.
Table 1: Efficacy of Standard-of-Care Biologics in Severe Asthma
| Therapy (Pivotal Trial) | Mechanism of Action | Patient Population | Primary Endpoint | Result vs. Placebo |
| Benralizumab (SIROCCO & CALIMA) | Anti-IL-5 Receptor α | Severe, uncontrolled eosinophilic asthma | Annualized Asthma Exacerbation Rate (AAER) | Reduction of up to 51% |
| Dupilumab (QUEST) | Anti-IL-4Rα (inhibits IL-4 & IL-13 signaling) | Severe, uncontrolled asthma | AAER | Reduction of up to 47.7% |
| Mepolizumab (MENSA) | Anti-IL-5 | Severe, uncontrolled eosinophilic asthma | AAER | Reduction of 53% |
| Tezepelumab (NAVIGATOR) | Anti-TSLP | Severe, uncontrolled asthma | AAER | Reduction of 56% |
Table 2: Safety Profile of Standard-of-Care Biologics
| Therapy | Common Adverse Events (≥5% and more frequent than placebo) | Serious Adverse Events |
| Benralizumab | Headache, pharyngitis, pyrexia, hypersensitivity reactions | Generally comparable to placebo |
| Dupilumab | Injection site reactions, conjunctivitis, oral herpes, eosinophilia | Generally comparable to placebo |
| Mepolizumab | Headache, injection site reactions, back pain, fatigue | Generally comparable to placebo |
| Tezepelumab | Pharyngitis, arthralgia, back pain | Generally comparable to placebo |
Note: This is not an exhaustive list of all potential adverse events. Please refer to the full prescribing information for each medication.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
The diagram below illustrates the proposed mechanism of action for this compound. By blocking the CRTH2 receptor, it prevents PGD2-mediated activation of Th2 cells and eosinophils, thereby inhibiting the downstream inflammatory cascade characteristic of allergic asthma.
Figure 1: this compound Mechanism of Action
Experimental Workflow for Benchmarking
The following diagram outlines a typical experimental workflow for a Phase IIb/III clinical trial designed to benchmark a novel oral asthma therapy like a CRTH2 antagonist against the standard of care.
Figure 2: Clinical Trial Workflow
Experimental Protocols
The methodologies for pivotal clinical trials of standard-of-care biologics share a common framework, as depicted in the workflow diagram above. Key elements include:
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter trials are the gold standard. The duration is typically 52 weeks to adequately assess the impact on annualized exacerbation rates.
-
Patient Population: Participants are typically adults and adolescents with severe, uncontrolled asthma despite being on high-dose ICS and a second controller medication (usually a LABA). Many trials also have specific biomarker requirements, such as elevated blood eosinophil counts or fractional exhaled nitric oxide (FeNO) levels, to enrich the study population for patients most likely to respond to the targeted therapy.
-
Intervention: The investigational drug is administered at one or more dose levels via its intended route (e.g., subcutaneous injection for biologics, oral for this compound) and compared against a matched placebo. All patients continue their background standard-of-care medications.
-
Primary and Secondary Endpoints:
-
The primary endpoint is almost universally the rate of severe asthma exacerbations over the treatment period. A severe exacerbation is typically defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, or a hospitalization or emergency room visit due to asthma.
-
Key secondary endpoints often include:
-
Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1).
-
Change from baseline in patient-reported outcomes, such as the Asthma Control Questionnaire (ACQ) and the Asthma Quality of Life Questionnaire (AQLQ).
-
Changes in biomarkers of inflammation (e.g., blood or sputum eosinophils, FeNO).
-
-
-
Statistical Analysis: The primary efficacy analysis is typically a comparison of the annualized exacerbation rate between the active treatment and placebo groups, often using a negative binomial regression model to account for the count-based nature of the data.
Conclusion
The development of CRTH2 antagonists like this compound represented a rational, targeted approach to treating the eosinophilic inflammation prevalent in many asthma patients. However, the clinical development of this drug class has been challenging, with several candidates failing to meet their primary endpoints in late-stage trials. The reasons for this are likely multifactorial but may include the complexity of the inflammatory pathways in asthma and the high bar for efficacy set by the currently available biologic therapies.
While this compound itself did not reach the market, the scientific inquiry into the PGD2-CRTH2 pathway has contributed to our understanding of asthma pathophysiology. The current standard of care, particularly the use of highly effective and specific biologics, has transformed the management of severe asthma. Any new therapy entering this space must demonstrate significant clinical benefit over these established agents. This retrospective analysis underscores the rigorous and often unpredictable nature of drug development and highlights the substantial progress made in the treatment of severe asthma.
Independent Analysis of MK-7246's Binding Affinity to the CRTH2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of MK-7246 to the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, in relation to other known antagonists. The data presented is compiled from publicly available research to offer an independent verification of its performance.
Comparative Binding Affinity of CRTH2 Antagonists
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the concentration of the compound required to achieve a significant level of receptor binding. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
The following table summarizes the reported binding affinities of this compound and other notable CRTH2 antagonists. It is important to note that the primary quantitative data for this compound's binding affinity originates from research conducted by Merck, the developer of the compound. While widely cited, truly independent, peer-reviewed verification from academic or non-affiliated commercial labs remains to be published.
| Compound | Binding Affinity (Ki/IC50 in nM) | Species | Assay Type | Reference |
| This compound | 2.5 (Ki) | Human | Radioligand Binding Assay | Gervais et al., 2011[1] |
| Fevipiprant (QAW039) | 1.14 (Kd) | Human | Radioligand Binding Assay | Sandham et al., 2016[2] |
| CAY10471 (TM30089) | 0.6 (Ki) | Human | Radioligand Binding Assay | Cayman Chemical[3] |
| Ramatroban | 7.2 (Kd) | Human | Radioligand Binding Assay | Shiraishi et al., 2005[4] |
| OC000459 | 13 (Ki) | Human | Radioligand Binding Assay | Pettipher et al., 2011[5] |
| AZD1981 | 8.4 (pIC50) | Human | Radioligand Binding Assay | AstraZeneca[6] |
| Setipiprant | Not explicitly found in searches | Human | - | - |
| TM30089 | 1.1 (pKi) | Mouse | Radioligand Binding Assay | Royer et al., 2008 |
Experimental Protocols: Radioligand Binding Assay for CRTH2
The determination of binding affinity for CRTH2 antagonists is commonly performed using a competitive radioligand binding assay. The following is a generalized protocol based on methodologies described in the cited literature.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Typically [3H]PGD2 (tritiated prostaglandin (B15479496) D2).
-
Test Compounds: Unlabeled CRTH2 antagonists (e.g., this compound and other comparators).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Filtration Apparatus: For rapid washing of filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the CRTH2 receptor are prepared and stored at -80°C until use. On the day of the experiment, membranes are thawed and resuspended in assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [3H]PGD2.
-
Varying concentrations of the unlabeled test compound.
-
Cell membrane preparation.
-
-
Total and Nonspecific Binding:
-
Total Binding: Wells containing membranes and [3H]PGD2 without any competing unlabeled ligand.
-
Nonspecific Binding: Wells containing membranes, [3H]PGD2, and a high concentration of an unlabeled CRTH2 agonist or antagonist to saturate all specific binding sites.
-
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of specific binding at each concentration of the test compound is calculated by subtracting the nonspecific binding from the total binding. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
CRTH2 Signaling Pathway
Prostaglandin D2 (PGD2) is the natural ligand for the CRTH2 receptor.[7] Upon binding, the receptor, which is coupled to a Gi protein, initiates a signaling cascade that leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+).[7] This signaling pathway is pivotal in the activation of Th2 cells, eosinophils, and basophils, key players in allergic inflammation.[7]
Caption: CRTH2 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound for the CRTH2 receptor.
Caption: Radioligand binding assay workflow.
References
- 1. Pharmacological characterization of this compound, a potent and selective CRTH2 (chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD1981 [openinnovation.astrazeneca.com]
- 7. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MK-7246: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential information and procedural guidance for the safe disposal of MK-7246.
This compound, a potent and selective CRTH2 antagonist, requires careful management throughout its lifecycle in the laboratory, including its final disposal. Adherence to established safety protocols and waste management regulations is crucial to mitigate potential risks to personnel and the environment.
Disposal Procedures
As with any laboratory chemical, the disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. A licensed professional waste disposal service should be engaged to handle the final disposition of this material.
Key Disposal Considerations:
-
Do not dispose of this compound down the drain or into any sewer system. This practice can lead to environmental contamination.
-
Avoid mixing this compound with other waste materials unless explicitly instructed to do so by a qualified waste management professional. Incompatible materials can react, leading to hazardous situations.
-
Empty containers should be treated as hazardous waste until they have been properly decontaminated.
The recommended procedure for the disposal of this compound is as follows:
-
Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its hazards, handling, and disposal.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid accidental reactions.
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), CAS number (1218918-62-7), and any associated hazard symbols.
-
Containerization: Use a compatible and properly sealed container for storing this compound waste.
-
Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste by a company that is qualified to handle chemical and pharmaceutical waste.
Safety and Handling Information
While a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available, general safety precautions for handling potent pharmaceutical compounds should be strictly followed.
| Precautionary Statement | Description |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. |
| Ventilation | Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. |
| Spill Response | In the event of a spill, follow established laboratory procedures for cleaning up potent compounds. Avoid generating dust. |
| Storage | Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always refer to the specific Safety Data Sheet (SDS) for this compound and consult with your institution's environmental health and safety (EHS) department for detailed disposal instructions and to ensure compliance with all applicable regulations.
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling MK-7246
Essential protocols for the safe handling and disposal of the potent investigational drug MK-7246, ensuring the protection of laboratory personnel and the integrity of research.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective CRTH2 antagonist. Given the investigational nature of this compound, specific occupational exposure limits (OELs) are not publicly available. Therefore, a conservative approach based on control banding for potent pharmaceutical compounds is recommended. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure risk.
Understanding the Risk: Control Banding for this compound
In the absence of a specific OEL for this compound, the principle of control banding should be applied. This approach categorizes compounds into bands based on their potency and potential health effects, with each band corresponding to a specific set of control measures. Given that this compound is a potent investigational drug, it is prudent to handle it under a high level of containment, aligning with the more stringent control bands.
| Control Band | Surrogate Occupational Exposure Limit (OEL) Range | Primary Handling Controls |
| Band 3 | 1 - 10 µg/m³ | Ventilated Laminar Flow Hood, Closed-front lab coat with tight cuffs |
| Band 4 | < 1 µg/m³ | Glove Box or Isolator |
Recommendation: Until specific toxicological data becomes available, researchers should handle this compound under conditions consistent with Control Band 4 .
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing solutions | Double-gloved with chemotherapy-rated nitrile gloves | Chemical splash goggles and a face shield | Fit-tested N95 or higher respirator | Disposable, solid-front gown with tight-fitting cuffs; disposable sleeve covers |
| In-vitro and in-vivo experiments | Double-gloved with chemotherapy-rated nitrile gloves | Chemical splash goggles | As determined by risk assessment | Disposable, solid-front gown with tight-fitting cuffs |
| Waste Disposal | Double-gloved with chemotherapy-rated nitrile gloves | Chemical splash goggles and a face shield | Fit-tested N95 or higher respirator | Disposable, solid-front gown with tight-fitting cuffs; disposable shoe covers |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling a potent compound like this compound in a laboratory setting.
Caption: Standard operating procedure for handling potent compounds.
PPE Selection Logic
The selection of appropriate PPE is a critical step in mitigating exposure risks. The following decision tree outlines the logical process for determining the necessary level of protection.
Caption: Decision-making process for selecting appropriate PPE.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers, etc.), disposable labware, and any material used to clean up spills should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous waste.
Never dispose of this compound waste in general laboratory trash or down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and waste pickup schedules.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling the potent investigational compound this compound, ensuring a safe and controlled laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
